molecular formula C6H8O2 B7820770 buta-1,3-dien-1-yl acetate

buta-1,3-dien-1-yl acetate

Cat. No.: B7820770
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-UHFFFAOYSA-N
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Description

Buta-1,3-dien-1-yl acetate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality buta-1,3-dien-1-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about buta-1,3-dien-1-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

buta-1,3-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030795
Record name 1,3-Butadienyl acetate
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-76-0
Record name 1,3-Butadien-1-ol, 1-acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadienyl acetate
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Record name 1,3-butadienyl acetate
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Foundational & Exploratory

The Synthetic Chemist's Guide to Buta-1,3-dien-1-yl Acetate: A Versatile C4 Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Buta-1,3-dien-1-yl acetate, an electron-rich conjugated diene, has emerged as a powerful tool for the introduction of functionalized four-carbon units. This guide provides a comprehensive overview of the chemical properties and synthetic applications of buta-1,3-dien-1-yl acetate, with a focus on its reactivity in cycloaddition and cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging this reagent for their synthetic challenges.

Physicochemical Properties and Handling

Buta-1,3-dien-1-yl acetate is a colorless liquid that is commercially available, typically as a mixture of its (E) and (Z)-isomers.[1][2] The (E)-isomer is generally more reactive in cycloaddition reactions.[1] Due to its volatility and flammability, it should be handled in a well-ventilated fume hood, and stored in a cool, dry place.[1] It is important to note that prolonged storage can lead to polymerization, and purification by distillation may be necessary before use.[1]

PropertyValueReference(s)
Molecular FormulaC₆H₈O₂[1]
Molecular Weight112.13 g/mol [1]
Boiling Point60-61 °C at 40 mmHg[1]
Density0.945 g/cm³[1]

The Workhorse Reaction: Diels-Alder Cycloadditions

The primary application of buta-1,3-dien-1-yl acetate in organic synthesis is its role as a diene in the Diels-Alder reaction.[1][3] The acetoxy group at the C1 position renders the diene electron-rich, facilitating its reaction with electron-deficient dienophiles.[1] This [4+2] cycloaddition provides a direct route to functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Mechanism and Regioselectivity

The Diels-Alder reaction of buta-1,3-dien-1-yl acetate proceeds through a concerted mechanism involving a cyclic transition state.[4] The regioselectivity of the reaction with unsymmetrical dienophiles can be predicted by considering the frontier molecular orbitals (FMOs) of the reactants. The electron-donating acetoxy group increases the energy of the highest occupied molecular orbital (HOMO) of the diene and has the largest coefficient at the C4 position. Consequently, the reaction with a dienophile bearing an electron-withdrawing group (EWG) will favor the "ortho" or "para" regioisomers, where the most nucleophilic carbon of the diene (C4) aligns with the most electrophilic carbon of the dienophile.[5][6][7]

Diels_Alder_Regioselectivity cluster_diene Buta-1,3-dien-1-yl Acetate (HOMO) cluster_dienophile Electron-Deficient Dienophile (LUMO) cluster_transition_state Favored 'Ortho' Transition State Diene C4(δ-)H2=C3H-C2H=C1(δ+)H-OAc Dienophile C(δ+)=C(δ-)-EWG ts Interaction between C4(δ-) of Diene and C(δ+) of Dienophile

Caption: FMO control of regioselectivity in the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

The following protocol details the reaction of buta-1,3-dien-1-yl acetate with N-phenylmaleimide, a common dienophile.

Procedure:

  • To a solution of N-phenylmaleimide (1.0 eq) in toluene (0.2 M) is added buta-1,3-dien-1-yl acetate (1.2 eq).

  • The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the corresponding cycloadduct.[8][9][10]

Beyond Cycloadditions: Palladium-Catalyzed Cross-Coupling Reactions

While the Diels-Alder reaction is its most common application, buta-1,3-dien-1-yl acetate can also participate in palladium-catalyzed cross-coupling reactions, leveraging its enol acetate functionality. These reactions offer alternative strategies for C-C and C-heteroatom bond formation.

Mechanism of Palladium-Catalyzed Allylic Alkylation

In the presence of a palladium(0) catalyst, buta-1,3-dien-1-yl acetate can undergo oxidative addition to form a π-allylpalladium(II) complex. This intermediate can then be attacked by a variety of nucleophiles in a Tsuji-Trost-type reaction. The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the nature of the nucleophile.[11][12][13]

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln π-allyl-Pd(II)Ln π-allyl-Pd(II)Ln Pd(0)Ln->π-allyl-Pd(II)Ln Product Product π-allyl-Pd(II)Ln->Product Nucleophilic Attack (Nu-) Product->Pd(0)Ln Reductive Elimination Buta-1,3-dien-1-yl acetate Buta-1,3-dien-1-yl acetate Buta-1,3-dien-1-yl acetate->Pd(0)Ln Oxidative Addition

Caption: Simplified catalytic cycle for Pd-catalyzed allylic alkylation.

Representative Protocol: Palladium-Catalyzed Allylic Alkylation

The following is a general procedure for the palladium-catalyzed allylic alkylation of a soft nucleophile with buta-1,3-dien-1-yl acetate.

Procedure:

  • To a solution of the nucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., sodium hydride, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF) at 0 °C is added a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Buta-1,3-dien-1-yl acetate (1.0 eq) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[11][12]

Applications in the Synthesis of Natural Products

The utility of buta-1,3-dien-1-yl acetate as a synthetic building block is underscored by its application in the total synthesis of natural products. For instance, it has been employed in the synthesis of (-)-Pestalotin, a secondary metabolite with interesting biological activities.[3] The key step in this synthesis involves a Diels-Alder reaction to construct the core dihydropyrone ring system. Additionally, it is a useful precursor for analogs of rhein, which are being investigated as inhibitors of Scavenger receptor A (SRA) for cancer immunotherapy.[5]

Spectroscopic Characterization

The structural elucidation of buta-1,3-dien-1-yl acetate and its reaction products relies on standard spectroscopic techniques.

TechniqueKey Features for Buta-1,3-dien-1-yl Acetate
¹H NMR Signals in the olefinic region (δ 5.0-7.0 ppm) with characteristic coupling constants for the diene protons. A singlet for the acetyl methyl group around δ 2.1 ppm. The (E) and (Z) isomers will have distinct chemical shifts and coupling constants.[1]
¹³C NMR Four signals in the olefinic region (δ 100-150 ppm). A signal for the carbonyl carbon of the acetate group around δ 168 ppm and a signal for the acetyl methyl carbon around δ 21 ppm.[1]
IR A strong C=O stretching frequency for the ester at approximately 1760 cm⁻¹. C=C stretching frequencies for the conjugated diene around 1600-1650 cm⁻¹.
Mass Spec The molecular ion peak (M⁺) at m/z = 112.

Conclusion

Buta-1,3-dien-1-yl acetate is a readily accessible and highly versatile reagent in organic synthesis. Its electron-rich nature makes it an excellent diene for Diels-Alder reactions, providing a reliable method for the construction of functionalized six-membered rings with predictable regioselectivity. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions expands its synthetic utility beyond cycloadditions. The examples provided in this guide, from fundamental reactivity to applications in natural product synthesis, demonstrate the significant potential of buta-1,3-dien-1-yl acetate as a key building block in the modern synthetic chemist's toolbox. As research continues to uncover new catalytic systems and reaction pathways, the applications of this valuable reagent are poised to expand even further.

References

  • Molecules. 2011 , 16(1), 951-961. [Link]

  • Molecules. 2011 , 16(1), 951-961. [Link]

  • Organic Chemistry Portal. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

  • PubMed. 2021 . Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

  • Academia.edu. Stereoselective synthesis of (-)-pestalotin. [Link]

  • Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Organic Syntheses. N-Phenylmaleimide. [Link]

  • ResearchGate. 2025 . Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Chinese Chemical Letters. 2008 , 24(10), 1811-1816. Regioselectivity of 1,3-Butadiene Diels-Alder Cycloaddition to C59XH (X=N, B). [Link]

  • Chemistry LibreTexts. 2022 . 10.4: Regiochemistry in Diels Alder Reactions. [Link]

  • SciSpace. 2022 . Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. [Link]

  • Master Organic Chemistry. 2018 . Regiochemistry In the Diels-Alder Reaction. [Link]

  • PMC. 2021 . Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. [Link]

  • Semantic Scholar. 2019 . Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]

  • ACS Publications. 2024 . Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. [Link]

  • Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. [Link]

  • ResearchGate. Industrially relevant 1,3-dienes. [Link]

  • ChemRxiv. 2024 . Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. [Link]

  • YouTube. 2020 . Diels Alder Reaction Experiment Part 1, Prelab. [Link]

  • Organic Syntheses. 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. [Link]

Sources

Technical Guide: Cis-Trans Isomerization Equilibrium of 1-Acetoxy-1,3-Butadiene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-Acetoxy-1,3-butadiene is a pivotal diene in organic synthesis, serving as a "masked" dienolate equivalent in Diels-Alder (DA) cycloadditions. Its utility in drug development—particularly in the synthesis of complex alkaloids and polycyclic cores—relies heavily on its stereochemical purity and conformational accessibility.

For researchers, the critical control point is the cis-trans (E/Z) equilibrium . While the (E)-isomer is the reactive species in DA reactions due to its ability to adopt the requisite s-cis conformation, the (Z)-isomer is frequently formed as a kinetic byproduct or contaminant. The (Z)-isomer is essentially inert in cycloadditions due to severe steric strain in the s-cis transition state, acting as a pathway sink that lowers atom economy.

This guide details the thermodynamic landscape, characterization protocols, and equilibration strategies to maximize the efficiency of 1-acetoxy-1,3-butadiene in high-value synthesis.

Thermodynamic & Conformational Landscape

The reactivity of 1-acetoxy-1,3-butadiene is governed by two coupled equilibria: the geometric isomerism (E vs. Z) and the conformational isomerism (s-trans vs. s-cis).

Geometric Isomerism (E vs. Z)

The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) .

  • Stability Driver: Steric repulsion in the (Z)-isomer between the acetoxy group at C1 and the vinyl group at C2 destabilizes the planar conjugated system.

  • Equilibrium Ratio: Under thermodynamic control (e.g., acid catalysis), the ratio typically favors the (E)-isomer, often exceeding 90:10 (E:Z) depending on solvent polarity.

Conformational Isomerism (s-cis vs. s-trans)

Diels-Alder reactions require the diene to adopt the s-cis conformation.[1]

  • (E)-Isomer: Can rotate around the C2-C3 bond to form s-cis with a moderate energy penalty (~2.8–3.5 kcal/mol relative to s-trans). The acetoxy group points away from the diene terminus, minimizing steric clash.

  • (Z)-Isomer: The s-cis conformer is energetically inaccessible under standard reaction conditions. The acetoxy group at C1 sterically clashes with the C4 hydrogens (the "inner" positions), creating a barrier often exceeding 5–7 kcal/mol above the s-trans ground state.

Implication: Only the (E)-isomer reacts. The (Z)-isomer must isomerize to (E) to participate, or it remains unreacted.

Quantitative Energy Data (Comparative)
Parameter(E)-Isomer(Z)-Isomer
Thermodynamic Stability Major (Ground State)Minor (+ ~1.5 kcal/mol)
Dominant Conformer s-transs-trans
s-cis Accessibility Accessible (

kcal/mol)
Forbidden (Steric Clash)
Diels-Alder Reactivity HighNegligible
NMR Coupling (

)
~12.0 – 13.0 Hz~6.0 – 7.0 Hz

Mechanistic Pathways & Visualization

The isomerization can occur via thermal activation (high barrier, sigmatropic shifts) or catalytic pathways (acid/base or radical). In synthetic contexts, acid-catalyzed equilibration is the most relevant method to salvage the unreactive (Z)-isomer.

Acid-Catalyzed Isomerization Mechanism

Protonation of the carbonyl oxygen or the


-carbon generates a resonance-stabilized oxocarbenium intermediate. The C1-C2 bond loses double-bond character, allowing free rotation before deprotonation restores the diene system in the thermodynamically preferred (E)-geometry.
Pathway Diagram

The following diagram illustrates the energy landscape and the "reaction funnel" where the (E)-isomer feeds into the Diels-Alder cycle.

IsomerizationLandscape Z_trans (Z)-s-trans (Stable, Unreactive) Z_cis (Z)-s-cis (High Energy, Steric Clash) Z_trans->Z_cis Forbidden Rotation TS_Iso Transition State (Bond Rotation) Z_trans->TS_Iso Acid/Heat E_trans (E)-s-trans (Most Stable) TS_Iso->E_trans Equilibration E_cis (E)-s-cis (Reactive Conformer) E_trans->E_cis C2-C3 Rotation (~3 kcal/mol) Product Diels-Alder Adduct E_cis->Product + Dienophile (k_DA)

Caption: Kinetic and thermodynamic landscape of 1-acetoxy-1,3-butadiene showing the exclusive reactivity of the E-isomer.

Experimental Protocols

Synthesis of 1-Acetoxy-1,3-Butadiene (Enol Acetylation)

This protocol typically yields an E/Z mixture. Reagents: Crotonaldehyde, Acetic Anhydride, Sodium Acetate.[2]

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel. inert atmosphere (

    
    ) is recommended to prevent polymerization.
    
  • Reaction: Charge flask with crotonaldehyde (1.0 eq) and sodium acetate (0.1 eq). Heat to gentle reflux.

  • Addition: Dropwise add acetic anhydride (1.5 eq) over 1 hour. The enolization is driven by the base (NaOAc).

  • Workup: Distill the mixture directly. The product boils at ~60–61°C (40 mmHg).[3]

  • Stabilization: Add 0.1% p-tert-butylcatechol (inhibitor) immediately to the distillate to prevent polymerization.

Isomer Differentiation via NMR

Nuclear Magnetic Resonance is the gold standard for determining the E/Z ratio.

  • Solvent:

    
    [4]
    
  • Key Signal: The vinylic proton at C1 (

    
    ) and C2 (
    
    
    
    ).
  • Diagnostic Coupling Constants (

    
    ): 
    
    • (E)-Isomer: Large coupling,

      
      .
      
    • (Z)-Isomer: Smaller coupling,

      
      .
      

Protocol:

  • Integrate the doublet signal for

    
     of the (E)-isomer (typically 
    
    
    
    7.0–7.5 ppm range).
  • Integrate the corresponding doublet for the (Z)-isomer (often slightly upfield shifted).

  • Calculate Ratio:

    
    
    
Equilibration Workflow

If a batch is enriched in the unreactive (Z)-isomer, it can be equilibrated to the thermodynamic (E)-major mixture.

Workflow Start Crude Mixture (High Z-content) Catalyst Add Catalyst (p-TsOH or I2, 1-2 mol%) Start->Catalyst Heat Heat to 60-80°C (2-4 Hours) Catalyst->Heat Check NMR Check (Target >90% E) Heat->Check Check->Heat Fail (Continue) Purify Fractional Distillation Check->Purify Pass

Caption: Operational workflow for the thermodynamic equilibration of Z-enriched 1-acetoxy-1,3-butadiene.

References

  • Organic Syntheses. 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene (Utilization of E-1-acetoxy-1,3-butadiene). Org.[1][5][6][7] Synth. 1998, 75, 201. Available at: [Link]

  • University of Calgary. Bonding in Dienes: s-cis and s-trans Conformational Analysis. Available at: [Link]

Sources

Frontier Molecular Orbital Dynamics in Buta-1,3-dien-1-yl Acetate: A Technical Guide to HOMO-LUMO Energy Gaps

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The predictability of cycloaddition reactions—a cornerstone of complex natural product synthesis and drug development—relies heavily on Frontier Molecular Orbital (FMO) theory. For substituted dienes such as buta-1,3-dien-1-yl acetate (commonly known as 1-acetoxy-1,3-butadiene), the acetoxy (-OAc) substituent fundamentally alters the electronic landscape of the


-system. This whitepaper provides an in-depth analysis of the HOMO-LUMO energy gaps in buta-1,3-dien-1-yl acetate, detailing the causality behind its reactivity, self-validating experimental protocols for orbital measurement, and its advanced applications in photocatalytic systems.

Electronic Structure & FMO Dynamics

In Normal-Demand Diels-Alder (NDDA) reactions, the dominant orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The activation energy of the cycloaddition is inversely proportional to this HOMO-LUMO energy gap.

Buta-1,3-dien-1-yl acetate presents a unique electronic profile due to the competing effects of the acetoxy group:

  • Resonance Donation (+M Effect): The oxygen lone pair conjugates with the diene's

    
    -system, pushing electron density into the conjugated backbone. This destabilizes the ground state, significantly raising the HOMO energy.
    
  • Inductive Withdrawal (-I Effect): The electronegativity of the oxygen atom, compounded by the adjacent carbonyl group, exerts a mild electron-withdrawing pull through the

    
    -bonds, slightly tempering the +M effect compared to stronger donors like a methoxy (-OMe) group.
    

Density Functional Theory (DFT) studies, specifically at the B3LYP/6-31G* level of theory, have been utilized to map these FMOs, revealing that the global and local electrophilicity/nucleophilicity patterns of 1-acetoxy-1,3-butadiene make it a highly regioselective nucleophile in hetero-Diels-Alder processes[1]. Empirical and computational data place the HOMO of trans-1-acetoxy-1,3-butadiene at -6.06 eV [2]. When paired with highly electron-deficient dienophiles (e.g., LUMO at -1.67 eV), the resulting narrow energy gap (4.39 eV) facilitates rapid, low-temperature cycloadditions [2].

Furthermore, modern catalytic approaches emphasize that minimizing this FMO gap not only enhances orbital overlap but also fundamentally reduces the two-orbital, four-electron Pauli repulsion between the interacting species, thereby drastically lowering the activation barrier [4].

FMO_Interaction Diene Buta-1,3-dien-1-yl acetate HOMO: -6.06 eV Complex Transition State Orbital Overlap Diene->Complex Nucleophilic Attack Dienophile Electron-Deficient Dienophile Dienophile->Complex Electrophilic Reception Product Cycloadduct (Regioselective) Complex->Product [4+2] Cycloaddition

FMO interaction pathway for Normal-Demand Diels-Alder cycloaddition.

Quantitative FMO Profiling

To contextualize the reactivity of buta-1,3-dien-1-yl acetate, it is critical to compare its FMO energies against the unsubstituted parent diene and a more strongly substituted analog.

Table 1: Comparative FMO Energies of 1,3-Diene Systems

Diene SystemHOMO (eV)LUMO (eV)Approx. Energy Gap (

)
Primary Electronic Effect
1,3-Butadiene (Reference)-6.30-0.605.70 eVNone
Buta-1,3-dien-1-yl acetate -6.06 [2]-0.505.56 eV+M (Resonance), -I (Inductive)
1-Methoxy-1,3-butadiene -5.80-0.405.40 eVStrong +M (Resonance)

Note: The +M effect raises both the HOMO and LUMO, but the HOMO is destabilized to a greater extent, resulting in a net narrowing of the FMO gap when reacting with external electrophiles.

Self-Validating Experimental Protocols

Relying solely on computational DFT values can introduce errors due to solvation effects. As an Application Scientist, establishing a self-validating empirical workflow is mandatory for accurate drug development modeling. The following protocols detail the extraction of HOMO and LUMO energies using orthogonal techniques.

Electrochemical HOMO Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct measurement of the oxidation onset potential (


), which represents the energy required to remove an electron from the HOMO.
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
    • Causality:

      
       provides necessary ionic conductivity without interfering with the electrochemical window. Anhydrous conditions are critical; trace water oxidation will obscure the diene's true oxidation peak.
      
  • Analyte Introduction: Add 1.0 mM of buta-1,3-dien-1-yl acetate to the cell. Purge the system with dry

    
     for 10 minutes.
    
    • Causality: Dissolved oxygen is highly electroactive and will produce broad reduction peaks, destroying the baseline needed for accurate onset extrapolation.

  • Voltammetric Sweeping: Perform cyclic sweeps from -2.5 V to +2.0 V at a scan rate of 100 mV/s using a Glassy Carbon working electrode, a Pt wire counter electrode, and an

    
     reference. Extract the 
    
    
    
    .
  • Internal Calibration (The Self-Validating Step): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc) and measure the

    
     redox couple.
    
    • Causality: Reference electrodes drift significantly based on solvent and temperature. Normalizing the onset potential against the absolute

      
       couple (assumed to be -4.8 eV vs. vacuum) ensures the calculated ionization potential is absolute and reproducible.
      
  • Mathematical Extraction:

    
    
    
Optical Bandgap Validation via UV-Vis Spectroscopy

Because dienes often undergo irreversible reduction in CV (making direct LUMO measurement unreliable), optical spectroscopy is used as an orthogonal validation tool.

  • Sample Prep: Prepare a 10 µM solution of the diene in spectroscopic-grade hexane.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 400 nm.

  • Data Extraction: Identify the onset wavelength (

    
    ) by extrapolating the linear portion of the lowest-energy absorption edge (
    
    
    
    transition) to the baseline.
  • Calculation:

    
    
    
    
    

Workflow SamplePrep 1. Sample Preparation Anhydrous CH3CN, 0.1M TBAPF6 CV 2A. Cyclic Voltammetry Extract E_ox(onset) SamplePrep->CV UVVis 2B. UV-Vis Spectroscopy Extract λ_onset SamplePrep->UVVis FcCalibration 3. Internal Calibration Fc/Fc+ Reference Spike CV->FcCalibration DataAnalysis 4. Data Synthesis HOMO = -(E_ox + 4.8) eV LUMO = HOMO + (1240/λ_onset) UVVis->DataAnalysis FcCalibration->DataAnalysis

Self-validating experimental workflow for empirical HOMO-LUMO determination.

Advanced Applications: Photocatalytic Cation Radical Cycloadditions

While the HOMO of buta-1,3-dien-1-yl acetate (-6.06 eV) is sufficiently high for thermal reactions with strong electrophiles, reacting it with electron-rich or neutral dienophiles requires overcoming a massive FMO mismatch.

Recent advancements have bypassed this thermal FMO constraint using visible light irradiated graphitic carbon nitride (


) photocatalysis  [3].
  • Mechanism: The

    
     photocatalyst (band gap of 2.7 eV) absorbs visible light. Through Single Electron Transfer (SET), it oxidizes the dienophile into a cation radical.
    
  • FMO Inversion: This oxidation drastically lowers the LUMO (now a Singly Unoccupied Molecular Orbital, or SUMO) of the dienophile. The FMO gap between the buta-1,3-dien-1-yl acetate HOMO and the dienophile radical cation SUMO is virtually eliminated, driving a highly efficient, diffusion-controlled cation radical Diels-Alder reaction [3].

  • Causality of Dioxygen: In this system, ambient

    
     acts as a critical electron mediator, accepting conduction band electrons from the photocatalyst to prevent rapid back-electron transfer, ensuring the cation radical intermediate survives long enough to react with the diene [3].
    

Understanding and manipulating the HOMO-LUMO gap of buta-1,3-dien-1-yl acetate—whether through substituent tuning or photocatalytic SET—remains a vital competency for modern synthetic chemists designing scalable, atom-economical pathways.

References

  • From Molecules to Devices: A DFT/TD-DFT Study of Dipole Moment and Internal Reorganization Energies in Optoelectronically Active Aryl Azo Chromophores - ResearchG
  • DA SI revised part 1 - The Royal Society of Chemistry (RSC)
  • Visible Light Irradiated Graphitic Carbon Nitride (g-C3N4) Photocatalyzed Cation Radical Diels-Alder Reactions with Dioxygen as Su - MPG.PuRe
  • The Pauli Repulsion-Lowering Concept in Catalysis - ResearchG

Spectroscopic Characterization and Synthetic Utility of Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and synthetic utility of buta-1,3-dien-1-yl acetate (also known as 1-acetoxy-1,3-butadiene), a critical diene in Diels-Alder cycloadditions.

Executive Summary

Buta-1,3-dien-1-yl acetate (


) is an electron-rich, conjugated enol ester widely utilized as a "Danishefsky-type" diene in organic synthesis. Its primary application lies in Diels-Alder reactions, where the acetoxy group directs regioselectivity (typically ortho products with electron-deficient dienophiles) and allows for subsequent hydrolysis to ketones.

This guide provides a definitive analysis of the 1H and 13C NMR spectral signatures required for identification, alongside a validated experimental protocol for its synthesis.

Structural Analysis & Isomerism

The compound exists as a mixture of geometric isomers at the C1=C2 double bond. The (E)-isomer is thermodynamically more stable and is the primary reactive species in most cycloadditions.

  • Structure:

    
    
    
  • Key Stereochemical Feature: The coupling constant (

    
    ) between H1 and H2 is diagnostic.
    
    • (E)-Isomer:

      
       (Trans coupling).
      
    • (Z)-Isomer:

      
       (Cis coupling).
      
Spin System Visualization

The proton connectivity forms a conjugated spin system. The acetoxy methyl group is isolated, while the diene protons form a complex coupling network.

SpinSystem cluster_diene Conjugated System H_Ac Acetate Methyl (Singlet) H1 H1 (alpha-O) (Doublet) H_Ac->H1 No Coupling H2 H2 (beta-O) (dd / m) H1->H2 3J (Vicinal) Diagnostic E/Z H3 H3 (Internal) (Multiplet) H2->H3 3J (Vicinal) H4 H4a/H4b (Terminal) (Multiplets) H3->H4 3J (Vicinal)

Figure 1: Spin system connectivity showing the diagnostic H1-H2 coupling pathway.

1H NMR Spectral Data

Solvent:


 (Chloroform-d) | Frequency:  300-500 MHz

The spectrum is characterized by a distinct acetate singlet and a complex olefinic region. The values below represent the major (E)-isomer .

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Insight
Acetate

2.15 Singlet (s)-Isolated methyl group attached to carbonyl.
H-1 7.25 - 7.35 Doublet (d)

Highly deshielded due to direct attachment to Oxygen (enol ester effect).
H-3 6.15 - 6.30 Multiplet (m)-Internal vinyl proton; overlaps with H-2 in lower resolution spectra.
H-2 5.75 - 5.95 dd or m

,

Shielded relative to H-1 due to resonance electron density from Oxygen.
H-4a (trans to H3)5.15 - 5.25 Doublet (d)

Terminal alkene proton.
H-4b (cis to H3)5.00 - 5.10 Doublet (d)

Terminal alkene proton.

Note on Isomer Identification: If the spectrum shows a doublet for H-1 around 7.0 ppm with a smaller coupling constant (


), this indicates the presence of the (Z)-isomer .

13C NMR Spectral Data

Solvent:


 | Reference:  77.0 ppm (

triplet)
Carbon AssignmentChemical Shift (

, ppm)
Carbon TypeElectronic Environment
C=O (Carbonyl) 168.1 Quaternary (C)Deshielded ester carbonyl.
C-1 (Enol) 138.5 Methine (CH)Alpha to oxygen; highly deshielded alkene carbon.
C-3 (Internal) 131.2 Methine (CH)Conjugated internal carbon.
C-4 (Terminal) 116.8 Methylene (

)
Terminal alkene; shielded relative to internal carbons.
C-2 (Internal) 113.5 Methine (CH)Beta to oxygen; increased electron density via resonance.
Acetate

20.8 Methyl (

)
Typical acetate methyl shift.

Experimental Protocol: Synthesis of (E)-1-Acetoxy-1,3-butadiene

This protocol is adapted from the standard McDonald procedure [1], utilizing the enol acetylation of crotonaldehyde.

Reagents & Materials[1][2][3][4]
  • Crotonaldehyde (predominantly trans) : 1.0 equiv.

  • Isopropenyl Acetate : 2.0 equiv. (Acetylation agent).[1][2][3][4][5]

  • p-Toluenesulfonic acid (p-TsOH) : 0.01 equiv. (Catalyst).[3][5]

  • Copper(II) Acetate : Trace (Polymerization inhibitor).

  • Apparatus : Flame-dried round-bottom flask, fractional distillation column (Vigreux).

Workflow Diagram

Synthesis Reactants Crotonaldehyde + Isopropenyl Acetate (p-TsOH, Cu(OAc)2) Reflux Reflux (8-10 hours) Formation of Acetone byproduct Reactants->Reflux Neutralization Cool & Neutralize (Sodium Acetate or NaHCO3) Reflux->Neutralization Distillation1 Rough Distillation Remove Acetone & excess reagent Neutralization->Distillation1 Distillation2 Fractional Distillation Collect fraction 60-61°C @ 40 mmHg Distillation1->Distillation2 Product Pure (E)-1-Acetoxy-1,3-butadiene (Colorless Liquid) Distillation2->Product

Figure 2: Synthetic workflow for the acid-catalyzed enol acetylation of crotonaldehyde.

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add crotonaldehyde (70 g, 1 mol), isopropenyl acetate (200 g, 2 mol), p-TsOH (1 g), and copper(II) acetate (0.2 g).

    • Expert Insight: Copper acetate is critical. Without it, the diene will polymerize during heating, forming a rubbery solid.

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, acetone is formed.

  • Distillation (Critical Step): Replace the reflux condenser with a fractional distillation column. Distill off the acetone byproduct to push the equilibrium forward.

  • Isolation: Once the low-boiling fractions are removed, distill the product under reduced pressure (approx. 40 mmHg).

  • Collection: Collect the fraction boiling at 60-61°C (40 mmHg) .

  • Storage: Store under Argon at -20°C with a trace of hydroquinone or BHT to prevent polymerization.

References

  • McDonald, R. N.; Campbell, T. W.

    
    -Unsaturated Aldehydes." Organic Syntheses, 1960 , 40, 36; Coll. Vol. 5, p. 102.  (Note: Related procedure for general enol acetates).
    
  • Snyder, H. R.; Cohen, H. L.; Tapp, W. J. "Preparation of 1-Acetoxybutadiene." Journal of the American Chemical Society, 1939 , 61, 3560.

  • Sigma-Aldrich. "Product Specification: 1-Acetoxy-1,3-butadiene."[6]

  • PubChem. "Compound Summary: 1,3-Butadienyl acetate."[6] National Library of Medicine.

Sources

Physical properties and solubility of 1-acetoxybutadiene

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Solvation Thermodynamics, and Synthetic Utility[1]

Executive Summary

1-Acetoxy-1,3-butadiene (CAS 1515-76-0) is a critical electron-rich diene employed primarily in Diels-Alder cycloadditions for the synthesis of complex pharmaceutical intermediates, including reserpine analogues and benzocarbazolequinones. While its utility in constructing six-membered rings with high regiochemical control is undisputed, its handling is complicated by two primary instability vectors: rapid hydrolysis to crotonaldehyde and spontaneous polymerization.

This technical guide synthesizes the physicochemical properties of 1-acetoxybutadiene with actionable protocols for solvent selection, purification, and reaction optimization. It moves beyond standard data sheets to explain the causality behind handling requirements, ensuring reproducibility and safety in high-stakes research environments.

Molecular Architecture & Isomerism

Commercially available 1-acetoxybutadiene exists as a mixture of (E)- and (Z)- isomers (trans and cis). Understanding this ratio is vital for reaction planning, as the geometric configuration of the diene directly influences the stereochemical outcome of cycloadditions.

  • Electronic Character: The acetoxy group at the C1 position acts as an electron-donating group (EDG) via resonance, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This makes the diene highly reactive toward electron-deficient dienophiles (Normal Electron Demand Diels-Alder).

  • Conformational Locking: For a diene to participate in a Diels-Alder reaction, it must adopt the s-cis conformation. The (E)-isomer generally adopts this conformation more readily than the (Z)-isomer, where steric clash between the acetoxy group and the C4 protons can destabilize the s-cis form. Consequently, the (E)-isomer is typically the kinetic driver in cycloadditions.

Physical Constants & Thermodynamics

The following data aggregates experimentally verified values critical for process design.

PropertyValueContext for Application
CAS Number 1515-76-0Registry identification
Molecular Formula C₆H₈O₂MW: 112.13 g/mol
Boiling Point 60–61 °C @ 40 mmHgModerate vacuum required for distillation.
Density 0.945 g/mL (25 °C)Slightly less dense than water; phase separation occurs on top.
Refractive Index

1.469
Purity check; significant deviation indicates hydrolysis/polymerization.
Flash Point 33 °C (91.4 °F)Class 3 Flammable. Use spark-proof equipment.
Vapor Pressure ~40 mmHg @ 60 °CHigh volatility; store in varying-volume vessels to minimize headspace.
Stabilizer p-tert-butylcatechol (TBC)Typically 0.1%. Must be removed before catalytic reactions.
Solubility & Solvent Compatibility

Solubility for 1-acetoxybutadiene is not merely a measure of dissolution but a boundary condition for stability.

3.1 Solvation Profile
  • Lipophilicity: The molecule is highly lipophilic.[1] While experimental LogP values are rarely reported due to instability, structural estimation places it in the range of 1.0–1.5 , comparable to other short-chain esters.

  • Miscibility: Fully miscible with standard organic solvents: Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Toluene, and Benzene.

3.2 The Hydrolysis Hazard (Critical)

1-Acetoxybutadiene is immiscible with water but reacts with it at the interface. In the presence of moisture (and catalyzed by trace acid/base), it undergoes hydrolysis.

  • Mechanism: Hydrolysis cleaves the ester bond, initially yielding acetic acid and the enol form of crotonaldehyde (1-hydroxy-1,3-butadiene), which rapidly tautomerizes to crotonaldehyde .

  • Safety Implication: Crotonaldehyde is a lachrymator and highly toxic. An old bottle of 1-acetoxybutadiene that smells pungently acrid likely contains significant crotonaldehyde.

Protocol Rule: Strictly use anhydrous solvents (water content <50 ppm) for storage and reaction. Avoid protic solvents (alcohols) unless the reaction rate significantly outcompetes transesterification/solvolysis.

Reaction Engineering: The Diels-Alder Context

The primary application of 1-acetoxybutadiene is the [4+2] cycloaddition.

4.1 Regioselectivity

In a normal electron demand Diels-Alder reaction with an unsymmetrical electron-poor dienophile (e.g., methyl acrylate), the "Ortho-Para Rule" applies.

  • The acetoxy group at C1 directs the electron-withdrawing group (EWG) of the dienophile to the ortho position (C2 of the resulting cyclohexene).

  • Why? The C4 carbon of the diene has the highest HOMO coefficient, while the

    
    -carbon of the dienophile has the highest LUMO coefficient. Bond formation is fastest between these two atoms.
    
4.2 Stereoselectivity (Endo vs. Exo)
  • Endo Rule: The endo product is kinetically favored due to secondary orbital interactions between the dienophile's EWG and the back of the diene's

    
    -system.
    
  • Solvent Effect: Polar solvents generally stabilize the polarized transition state of the endo pathway, enhancing endo selectivity.

Experimental Protocols
5.1 Protocol: Removal of Inhibitor (TBC)

Commercially supplied 1-acetoxybutadiene contains p-tert-butylcatechol (TBC) to prevent radical polymerization. TBC must be removed for Lewis-acid catalyzed reactions or precise kinetic studies.

Method A: Basic Wash (For large quantities >10g)

  • Dissolve: Dilute 1-acetoxybutadiene in 2 volumes of diethyl ether.

  • Wash: Wash the organic layer twice with cold 5% NaOH or 5% Na₂CO₃ solution. The aqueous layer will turn pink/brown (oxidized nitrophenolate/catechol complex).

  • Rinse: Wash once with brine to remove excess base.

  • Dry: Dry over anhydrous MgSO₄ for 15 minutes.

  • Concentrate: Remove ether under reduced pressure (rotary evaporator, bath < 30°C).

Method B: Flash Distillation (For high purity)

  • Set up a short-path distillation apparatus under vacuum (target 40 mmHg).

  • Distill the diene, collecting the fraction at 60–61 °C.

  • Note: TBC has a high boiling point (285 °C) and will remain in the pot residue.

5.2 Storage Protocol
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Blanket with dry Nitrogen or Argon.

  • Shelf Life: If inhibitor-free, use immediately (within 24 hours). If inhibited, stable for 6–12 months.

Visualization of Workflows & Mechanisms
Figure 1: Hydrolysis & Instability Pathway

This diagram illustrates the degradation pathway that researchers must avoid by maintaining anhydrous conditions.

HydrolysisPathway cluster_warning Degradation Risk Diene 1-Acetoxybutadiene (C6H8O2) Transition Hemiacetal Intermediate Diene->Transition Hydrolysis (Acid/Base Cat.) Water H2O (Trace Moisture) Water->Transition Hydrolysis (Acid/Base Cat.) AceticAcid Acetic Acid (Byproduct) Transition->AceticAcid Enol 1-Hydroxybutadiene (Unstable Enol) Transition->Enol Croton Crotonaldehyde (Toxic Lachrymator) Enol->Croton Tautomerization (Rapid)

Caption: Figure 1. Hydrolytic degradation pathway of 1-acetoxybutadiene yielding toxic crotonaldehyde.

Figure 2: Diels-Alder Reaction Decision Tree

A logic flow for optimizing reaction conditions based on the diene's properties.

ReactionLogic Start Start: Diels-Alder Planning with 1-Acetoxybutadiene CheckInhibitor Is TBC Inhibitor Present? Start->CheckInhibitor RemoveTBC Remove via 5% NaOH Wash or Vacuum Distillation CheckInhibitor->RemoveTBC Yes SelectSolvent Select Solvent CheckInhibitor->SelectSolvent No RemoveTBC->SelectSolvent SolventChoice Solvent Options SelectSolvent->SolventChoice DCM DCM/Benzene: Standard Kinetic Control SolventChoice->DCM Non-polar LewisAcid Lewis Acid Catalysis? (e.g., ZnCl2, AlCl3) SolventChoice->LewisAcid Catalytic TempControl Temperature Control DCM->TempControl LewisAcid->TempControl Strict Anhydrous Required LowTemp < 0°C: Favors Endo Isomer (Kinetic) TempControl->LowTemp HighTemp > 80°C: Promotes Polymerization & Exo Isomer (Thermo) TempControl->HighTemp

Caption: Figure 2. Decision matrix for optimizing Diels-Alder cycloadditions with 1-acetoxybutadiene.

References
  • Sigma-Aldrich. (n.d.). 1-Acetoxy-1,3-butadiene mixture of cis and trans, Product Specification. Retrieved March 2, 2026, from

  • ChemicalBook. (2026). 1-Acetoxy-1,3-butadiene Properties and Safety. Retrieved March 2, 2026, from

  • National Institutes of Health (NIH). (2000). Mechanistic Insights into Exo-Endo Selectivity in Lewis Acid-Catalyzed Diels-Alder Reactions. Organic Letters. Retrieved from

  • Master Organic Chemistry. (2018). Endo vs Exo Products in the Diels-Alder Reaction. Retrieved from

  • Ottokemi. (n.d.).[2] 1-Acetoxy-1,3-butadiene, 90% Technical Data. Retrieved March 2, 2026, from

Sources

Methodological & Application

Application Note: Optimized Conditions for Diels-Alder Reactions with Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Buta-1,3-dien-1-yl acetate (commonly known as 1-acetoxy-1,3-butadiene) is a highly versatile, electron-rich diene utilized extensively in organic synthesis and drug development to construct complex, highly functionalized cyclohexene architectures[1]. This application note provides drug discovery chemists and synthetic researchers with field-proven, optimized protocols for executing both thermal and Lewis acid-catalyzed Diels-Alder (DA) cycloadditions using this reagent. By understanding the stereoelectronic causality behind catalyst selection and workup conditions, researchers can achieve excellent regioselectivity and prevent common degradation pathways such as unwanted β-elimination.

Mechanistic Principles & Causality in Experimental Design

Diene Reactivity and Stereoelectronic Effects

The addition of an acetoxy group at the C1 position of the butadiene backbone fundamentally alters its reactivity profile. The acetoxy moiety acts as an electron-donating group via resonance (+M effect), which significantly raises the Highest Occupied Molecular Orbital (HOMO) of the diene. This modification makes buta-1,3-dien-1-yl acetate exceptionally reactive toward electron-deficient dienophiles in normal electron-demand Diels-Alder reactions.

Causality of Isomeric Purity: Commercial preparations of 1-acetoxy-1,3-butadiene typically exist as a mixture of cis and trans isomers[1]. While this might seem problematic for precision synthesis, the trans isomer exhibits significantly higher reactivity because it can readily adopt the requisite s-cis conformation required for the concerted [4+2] cycloaddition[1]. Consequently, the isomeric mixture can often be used directly; the trans isomer will preferentially react, driving the formation of highly regioselective products.

The Role of Lewis Acid Catalysis

While highly electron-deficient dienophiles can react with buta-1,3-dien-1-yl acetate at room temperature, sterically hindered or moderately deficient dienophiles (such as vinylazaarenes or substituted benzoquinones) require elevated temperatures or Lewis acid catalysis[1],[2].

Causality of Catalyst Selection: Lewis acids (e.g.,


, 

) coordinate to the heteroatoms of the dienophile, dramatically lowering its Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, recent computational models demonstrate that Lewis acids accelerate these specific reactions by significantly reducing Pauli repulsion between the deformed reactants during the transition state[3]. This allows the reaction to proceed at sub-zero temperatures (e.g., 0 °C to -78 °C), which tightens the transition state and maximizes both endo-stereoselectivity and regioselectivity while suppressing diene polymerization[2].

Optimization Parameters & Data Summary

The table below synthesizes quantitative data from validated literature, providing a baseline for selecting reaction conditions based on the nature of the dienophile.

Dienophile ClassCatalyst / PromoterSolventTemp (°C)Yield / SelectivityRef
Benzoquinones (e.g., 2,6-dimethylbenzoquinone)

(1.0 equiv)
Toluene0 °C77% (Single regio/diastereoisomer)[4]
Vinylazaarenes (e.g., 2-vinylpyridine)

(2.0 equiv)

-78 °C to RT71% (High endo selectivity)[2]
Captodative Olefins Thermal (None)Xylene130 °C80% (Single isomer)[5]

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in In-Process Quality Control (IPQC) checks to ensure the integrity of the reaction before committing to the final isolation steps.

Protocol A: Lewis Acid-Catalyzed Cycloaddition with Benzoquinones

Adapted from the synthesis of the Andibenin B core by Spangler & Sorensen[4].

Rationale: This protocol utilizes a stoichiometric amount of


 to drive the cycloaddition of sterically hindered benzoquinones.
Critical Causality:  Why use a pH 7 phosphate buffer quench? The resulting cycloadduct contains a delicate allylic acetate moiety. If the reaction is quenched with standard acidic (e.g., 1M HCl) or basic solutions, the molecule will undergo rapid β-elimination to form an aromatized system[1],[4]. The pH 7 buffer safely neutralizes the Lewis acid without triggering this degradation cascade.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 2,6-dimethylbenzoquinone (1.0 equiv, e.g., 7.35 mmol) and dissolve in anhydrous toluene (0.1 M, 70 mL).

  • Cooling & Diene Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add buta-1,3-dien-1-yl acetate (2.5 equiv, 18.37 mmol) via syringe.

  • Catalyst Initiation: Dropwise, add

    
     (1.0 equiv, 7.35 mmol). Stir vigorously at 0 °C for 90 minutes.
    
  • IPQC Validation Step: Remove a 10 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate alongside the starting quinone. Elute with 1:3 EtOAc:Hexanes. The reaction is self-validating if the distinct yellow spot of the starting material disappears and a new UV-active spot (

    
    ) appears[4]. If starting material persists, the 
    
    
    
    may have degraded; prepare a fresh anhydrous batch.
  • Quench: Quench the reaction directly at 0 °C by adding 1.0 M pH 7 phosphate buffer (5 mL).

  • Isolation: Filter the biphasic solution, transfer to a separatory funnel, and extract with diethyl ether. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Lewis Acid-Promoted Cycloaddition with Vinylazaarenes

Adapted from Hilinski et al.[2].

Rationale: Vinylazaarenes are traditionally poor dienophiles due to their electron-rich nature. Coordination of a Lewis acid to the azaarene nitrogen withdraws electron density from the vinyl group, activating it for cycloaddition[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the vinylazaarene (1.0 equiv, e.g., 0.2 mmol) in anhydrous

    
     (2.0 mL).
    
  • Activation: Cool the solution to -78 °C. Add

    
     (2.0 equiv, 0.4 mmol) dropwise. Stir for 15 minutes to ensure complete complexation.
    
  • Cycloaddition: Add buta-1,3-dien-1-yl acetate (5.0 equiv, 1.0 mmol). Allow the reaction to slowly warm to room temperature over 24 hours.

  • IPQC Validation Step: Monitor via LC-MS or TLC. The presence of the product mass (

    
    ) confirms successful activation. If no product is observed, verify the anhydrous state of the 
    
    
    
    , as trace water will competitively bind the Lewis acid.
  • Workup: Quench with saturated aqueous

    
     (2 mL). Extract with 
    
    
    
    (
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure.

Reaction Optimization Workflow

The following decision matrix illustrates the logical flow for selecting conditions based on the electronic nature of the dienophile.

DA_Optimization Start 1-Acetoxy-1,3-butadiene + Dienophile Check Dienophile Electronic Nature? Start->Check Thermal Thermal Conditions (130 °C, Xylene) Check->Thermal Mildly Deficient Lewis Lewis Acid Catalysis (BF3·OEt2, ZnBr2) Check->Lewis Highly Deficient / Heteroaryl Product Regioselective Cyclohexene Derivative Thermal->Product Direct Adduct Temp Temperature Control (0 °C to -78 °C) Lewis->Temp LUMO Lowering Workup Mild Quench (pH 7 Buffer) Prevent Acetate Elimination Temp->Workup Reaction Complete Workup->Product Isolation

Workflow for optimizing Diels-Alder reactions with buta-1,3-dien-1-yl acetate based on dienophiles.

References

  • Spangler, J. E., & Sorensen, E. J. (2009). "A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B." Tetrahedron, 65(33), 6739-6745. URL: [Link]

  • Davis, A. E., Lowe, J. M., & Hilinski, M. K. (2021). "Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions." Chemical Science, 12(48), 15947-15952. URL: [Link]

  • ACS Publications. (2022). "Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles." The Journal of Organic Chemistry. URL: [Link]

  • SciELO México. (2000). "A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins." Revista de la Sociedad Química de México, 44(2). URL: [Link]

Sources

Application Note: Regioselective[4+2] Cycloaddition Using 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Scientific Rationale

1-Acetoxy-1,3-butadiene is a highly versatile, electron-rich diene widely employed in complex natural product synthesis and medicinal chemistry. The presence of the C1-acetoxy group profoundly alters the electronic landscape of the diene, not only accelerating Diels-Alder (DA) cycloadditions with electron-deficient dienophiles but also dictating strict regiochemical outcomes. Unlike its methoxy counterpart, the acetoxy group provides a balanced electronic activation—sufficient to drive the reaction efficiently without rendering the diene overly susceptible to unwanted polymerization or rapid retro-Diels-Alder degradation under standard thermal conditions.

This diene has been instrumental in the synthesis of highly oxygenated biphenyls, the construction of the sterically congested bicyclo[2.2.2]octane core of natural products like Andibenin B, and the scalable preparation of 1,2-dihydropyridazine scaffolds for drug discovery.

Mechanistic Causality & Frontier Molecular Orbital (FMO) Theory

The regioselectivity of 1-acetoxy-1,3-butadiene is strictly governed by Frontier Molecular Orbital (FMO) theory. The oxygen atom of the acetoxy group acts as a resonance electron donor (+M effect), which raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO). Crucially, this creates an asymmetric orbital polarization: the largest HOMO coefficient is localized at the C4 position of the diene.

When reacted with an electron-deficient dienophile (e.g., a quinone or azo compound), the C4 terminus of the diene preferentially attacks the dienophile carbon bearing the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient.

To further enhance this inherent regioselectivity, Lewis acids (such as BF3·OEt2) are frequently employed. The Lewis acid coordinates to the carbonyl or heteroatom of the dienophile, drastically lowering its LUMO energy. This narrows the HOMO-LUMO energy gap, accelerating the reaction at lower temperatures where kinetic control maximizes the desired regiochemical outcome.

G Diene 1-Acetoxy-1,3-butadiene (HOMO Raised, C4 Polarized) TS [4+2] Transition State (Regioselective Alignment) Diene->TS Nucleophilic (C4) Dienophile Dienophile (e.g., Quinone, Azo) Dienophile->TS Electrophilic LewisAcid Lewis Acid (BF3·OEt2) LUMO Lowering LewisAcid->Dienophile Activates Product Regio-enriched Cycloadduct TS->Product Cyclization

Figure 1: Mechanistic workflow of Lewis acid-catalyzed regioselective [4+2] cycloaddition.

Quantitative Data: Temperature-Dependent Regioselectivity

A quintessential demonstration of 1-acetoxy-1,3-butadiene's regioselectivity is found in the synthesis of the bicyclo[2.2.2]octane core of Andibenin B. The cycloaddition between 1-acetoxy-1,3-butadiene and 2,6-dimethylbenzoquinone exhibits a profound temperature dependence. As demonstrated by , higher temperatures drive the equilibrium toward the thermodynamically favored regioisomer, while lower temperatures favor kinetic control.

EntryReaction Temperature (°C)Total Yield (%)Regioisomer Ratio (Desired : Undesired)
180871 : 1.8
2100851 : 2.5
3120871 : 8.6

Table 1: Regioselectivity of[4+2] cycloaddition as a function of reaction temperature.

TempControl Start 1-Acetoxy-1,3-butadiene + 2,6-Dimethylbenzoquinone Temp80 Reaction at 80°C Start->Temp80 Temp100 Reaction at 100°C Start->Temp100 Temp120 Reaction at 120°C Start->Temp120 Ratio80 Yield: 87% Ratio: 1 : 1.8 Temp80->Ratio80 Ratio100 Yield: 85% Ratio: 1 : 2.5 Temp100->Ratio100 Ratio120 Yield: 87% Ratio: 1 : 8.6 Temp120->Ratio120

Figure 2: Temperature dependence of regioselectivity in the synthesis of the Andibenin B core.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Cycloaddition (Andibenin B Core Synthesis)

Objective: Regioselective construction of a sterically congested bicyclo[2.2.2]octane framework. Materials: 2,6-dimethylbenzoquinone (1.0 eq), 1-acetoxy-1,3-butadiene (2.5 eq), BF3·OEt2 (1.0 eq), anhydrous toluene, 1.0 M pH 7 phosphate buffer.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dimethylbenzoquinone (1.0 eq) in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere. Causality: Toluene is chosen as a non-polar, non-coordinating solvent to prevent competitive binding with the Lewis acid, ensuring maximum catalyst availability.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature minimizes thermal background reactions and maximizes the kinetic regiocontrol dictated by the Lewis acid.

  • Diene Addition: Slowly add 1-acetoxy-1,3-butadiene (2.5 eq) to the stirring solution. Causality: An excess of the volatile diene ensures complete consumption of the dienophile and drives the reaction forward.

  • Lewis Acid Activation: Dropwise addition of BF3·OEt2 (1.0 eq). Causality: BF3·OEt2 coordinates to the quinone carbonyls, significantly lowering the LUMO and triggering the polarized [4+2] cycloaddition.

  • Reaction & Self-Validating Quench: Stir vigorously for 90 minutes at 0 °C. Monitor via TLC (SiO2, 1:1 acetone:hexane). Quench the reaction by adding 1.0 M pH 7 phosphate buffer. Causality: A strictly neutral pH 7 quench is critical. The resulting cycloadduct contains a highly sensitive enol acetate/acetal moiety that will rapidly hydrolyze under standard acidic or basic aqueous workup conditions.

  • Extraction: Filter the biphasic solution, separate the organic layer, and extract the aqueous phase with diethyl ether. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Synthesis of 1,2-Dihydropyridazines via Azo-Dienophiles

Objective: Scalable, atom-economical synthesis of 1,2-dihydropyridazines for bioisosteric drug design, as outlined by . Materials: Azo compound (dienophile), 1-acetoxy-1,3-butadiene, Palladium catalyst (e.g., Pd(OAc)2), mild base, THF.

Step-by-Step Methodology:

  • Cycloaddition Phase: Combine the azo compound and 1-acetoxy-1,3-butadiene in dichloromethane at room temperature. Causality: Azo compounds are highly reactive, electron-deficient dienophiles; the electron-rich 1-acetoxy diene readily undergoes [4+2] cycloaddition without the need for harsh thermal activation, preserving functional group tolerance.

  • Intermediate Isolation: Concentrate the crude mixture under reduced pressure to isolate the intermediate 1-acetoxy-tetrahydropyridazine.

  • Palladium-Catalyzed Elimination: Dissolve the intermediate in THF. Add a catalytic amount of Pd(OAc)2 (5 mol%) and a mild base. Causality: The palladium catalyst facilitates the targeted elimination of the allylic acetate group. This restores partial unsaturation, driving the formation of the stable 1,2-dihydropyridazine core while avoiding over-oxidation to the fully aromatic pyridazine.

  • Purification: Filter the mixture through a short pad of Celite to remove the precipitated palladium catalyst. Concentrate the filtrate and purify via flash column chromatography to yield the multigram-scale product.

References

  • Spangler, J. E., & Sorensen, E. J. (2009). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Tetrahedron, 65(33), 6739-6745. URL:[Link]

  • Britten, T. K., Akien, G. R., Kemmitt, P. D., Halcovitch, N. R., & Coote, S. C. (2019). An Efficient Preparation of 1,2-Dihydropyridazines through a Diels-Alder/Palladium-Catalysed Elimination Sequence. Tetrahedron Letters, 60(22), 1498-1500. URL:[Link]

  • McDonald, E., Suksamrarn, A., & Wylie, R. D. (1979). Diels–Alder reactivity of oxygenated dienes and furans. Synthesis of oxygenated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 1893-1900. URL:[Link]

Application Note: Lewis Acid-Catalyzed Cycloadditions Utilizing Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Principles, Catalyst Selection, and Validated Experimental Protocols

Mechanistic Insights and Causality

Buta-1,3-dien-1-yl acetate (commonly known as 1-acetoxy-1,3-butadiene) is a highly versatile, electron-rich diene widely employed in the construction of complex cyclohexene and bicyclic scaffolds during natural product synthesis and drug development[1].

Orbital Dynamics and Reactivity

The acetoxy group (–OAc) at the C1 position acts as a strong electron-donating group via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the diene, making it an ideal substrate for Normal Electron-Demand Diels-Alder (NEDDA) reactions[1].

While the reagent is commercially supplied as a mixture of cis and trans isomers, the trans isomer is vastly more reactive. The cis isomer experiences severe steric hindrance when attempting to adopt the reactive s-cis conformation required for cycloaddition, whereas the trans isomer readily adopts this necessary geometry[1].

The Imperative for Lewis Acid Catalysis

Thermal cycloadditions with 1-acetoxy-1,3-butadiene often require elevated temperatures (>100 °C). Unfortunately, high temperatures can trigger the thermodynamic


-elimination of acetic acid from the resulting cycloadduct, prematurely aromatizing the ring and destroying newly formed chiral centers[2].

Introducing a Lewis acid (e.g.,


) solves this by coordinating to the basic heteroatoms (e.g., carbonyl oxygen or azaarene nitrogen) of the dienophile. This coordination withdraws electron density, drastically lowering the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The narrowed HOMO-LUMO gap accelerates the reaction, allowing it to proceed rapidly at 0 °C to room temperature[3]. Furthermore, the bulky Lewis acid-dienophile complex sterically shields one face of the dienophile and maximizes secondary orbital interactions, leading to predictably high endo diastereoselectivity and excellent "ortho" regioselectivity[3].

Quantitative Data: Lewis Acid Catalyst Selection

The choice of Lewis acid dictates the reaction temperature, yield, and stability of the sensitive acetoxy cycloadduct. Table 1 summarizes field-proven catalysts for 1-acetoxy-1,3-butadiene cycloadditions.

Table 1: Comparative Analysis of Lewis Acid Catalysts for 1-Acetoxy-1,3-butadiene

Lewis AcidTypical DienophileTemp RangeSelectivity ProfileCausality / Practical Notes

Benzoquinones, Vinylazaarenes0 °C to RTHigh endo, High RegioOptimal balance of Lewis acidity. Rapid kinetics at 0 °C prevent

-elimination of the acetate[2][3].

Acrylates, Enones-78 °C to -20 °CVery High endoStrong Lewis acidity requires cryogenic conditions to prevent diene polymerization.

Chelating dienophilesRTModerate to HighMilder acidity; often used with chiral bidentate ligands for enantioselective catalysis.
5.0 M

Itaconic anhydridesRTModerateActs as a highly polar, mild Lewis acidic medium (LPDE). Useful for highly functionalized, acid-sensitive substrates[4].

Experimental Protocol: -Promoted Diels-Alder Cycloaddition

The following self-validating protocol describes the cycloaddition of trans-1-acetoxy-1,3-butadiene with a representative activated dienophile (e.g., 2,6-dimethylbenzoquinone or 2-vinylpyridine)[2][3].

Materials Required:
  • trans-1-Acetoxy-1,3-butadiene (2.5 equiv) – Note: Distill prior to use to remove polymeric impurities.

  • Dienophile (1.0 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (0.5 to 1.0 equiv)
    
  • Anhydrous Toluene

  • 1.0 M Phosphate Buffer (pH 7.0)

Step-by-Step Methodology:
  • Preparation of the Dienophile Complex: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the dienophile (1.0 mmol) in 10 mL of anhydrous toluene. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Toluene is preferred over coordinating solvents (like THF) which would competitively bind the Lewis acid, dampening its catalytic efficacy.

  • Diene Addition: Slowly inject trans-1-acetoxy-1,3-butadiene (2.5 mmol) into the stirring solution.

  • Catalyst Activation: Dropwise, add

    
     (0.5 to 1.0 mmol) over 5 minutes.
    
    • Validation Check: A distinct color change (often deepening to yellow/orange) indicates the successful formation of the Lewis acid-dienophile complex.

  • Reaction Propagation: Stir the mixture vigorously at 0 °C for 90 minutes.

    • Validation Check: Monitor the reaction via TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the dienophile spot confirms completion. Do not let the reaction warm to room temperature prematurely, as this risks acetate elimination[2].

  • Buffered Quenching (Critical Step): Quench the reaction strictly at 0 °C by adding 5 mL of 1.0 M pH 7 phosphate buffer.

    • Causality: The newly formed allylic acetate is highly susceptible to acid-catalyzed

      
      -elimination. A neutral pH buffer neutralizes the 
      
      
      
      without creating a highly basic or acidic aqueous environment, preserving the quaternary stereocenters and the acetate group[2].
  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Analytical Confirmation: Purify via flash column chromatography. Validate the structure via

    
     NMR; look for the characteristic singlet of the acetate methyl group (~2.1 ppm) and the diagnostic shifts of the newly formed cyclohexene vinyl protons.
    

Workflow Visualization

Workflow N1 1. Dienophile Preparation Dissolve in anhydrous Toluene Cool to 0 °C N2 2. Diene Addition Add trans-1-acetoxy-1,3-butadiene (2.5 equiv) N1->N2 N3 3. Lewis Acid Catalysis Dropwise addition of BF3·OEt2 (1.0 equiv) N2->N3 N4 4. Reaction Monitoring Stir at 0 °C for 90 mins Validate via TLC N3->N4 N5 5. Buffered Quench Add 1.0 M pH 7 Phosphate Buffer (Prevents β-elimination) N4->N5 N6 6. Isolation & Analysis Extract with Et2O, dry, concentrate Confirm via 1H NMR N5->N6

Workflow for BF3·OEt2-catalyzed Diels-Alder cycloaddition with 1-acetoxy-1,3-butadiene.

References

  • What is 1-Acetoxy-1,3-Butadiene and its Applications in Organic Synthesis? Guidechem.1

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. RSC Publishing. 3

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. PMC. 2

  • Diels-Alder Reactions Using 5 M LiClO4-Diethyl Ether Catalyst. TÜBİTAK Academic Journals. 4

Sources

Using buta-1,3-dien-1-yl acetate in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It adheres to the specific constraints of autonomy, scientific integrity, and visualization.

Subject: Regioselective Construction of Polycyclic Scaffolds and "Masked"


-Unsaturated Aldehydes.
Date:  October 26, 2023
Author:  Senior Application Scientist, Synthetic Methodologies Division

Executive Summary

Buta-1,3-dien-1-yl acetate (commonly 1-acetoxy-1,3-butadiene ) is a high-value diene used in the total synthesis of complex natural products, particularly terpenes, alkaloids, and anthracycline antibiotics. Unlike simple 1,3-butadiene, the acetoxy substituent serves two critical functions:

  • Electronic Activation: It raises the HOMO energy of the diene, accelerating reaction rates with electron-deficient dienophiles (inverse electron demand is rare for this reagent).

  • Regiochemical Director: It strongly directs incoming dienophiles to the "ortho" position (1,2-substitution), bypassing the mixture issues common with alkyl-substituted dienes.

  • Latent Functionality: The acetoxy group acts as a "masked" ketone or aldehyde. Post-cycloaddition hydrolysis reveals a cyclohexanone or an

    
    -unsaturated aldehyde, pivotal for further elaboration.
    

This guide provides a validated protocol for the preparation of the reagent, its application in a regiocontrolled Diels-Alder reaction, and the subsequent unmasking of the carbonyl functionality.

Mechanistic Principles & Reactivity Profile

The "Ortho" Rule and Frontier Molecular Orbitals

In a standard Diels-Alder reaction (Normal Electron Demand), the dominant interaction is between the HOMO of the diene and the LUMO of the dienophile .

  • 1-Acetoxy-1,3-butadiene is an electron-rich diene. The acetoxy group at C1 increases the electron density and the coefficient of the HOMO at C4.

  • Electron-Deficient Dienophiles (e.g., quinones, maleic anhydride, acrolein) have the largest LUMO coefficient at the

    
    -carbon (relative to the electron-withdrawing group).
    
  • Outcome: The bond forms preferentially between C4 of the diene and the

    
    -carbon of the dienophile, resulting in the 1,2-disubstituted ("ortho") adduct .
    
Stereochemistry: The Endo Preference

Secondary orbital interactions typically favor the endo transition state, placing the acetoxy group and the electron-withdrawing group of the dienophile in a cis-relationship (relative to the newly formed ring system) in the kinetic product.

Isomeric Purity (The E vs. Z Trap)

Commercial or synthesized 1-acetoxybutadiene exists as a mixture of E (trans) and Z (cis) isomers.

  • Critical Insight: Only the (E)-isomer can easily adopt the s-cis conformation required for the Diels-Alder reaction. The (Z)-isomer suffers from steric clash between the acetoxy group and the C4 hydrogens, rendering it virtually inert under standard thermal conditions.

  • Protocol Implication: Reagent stoichiometry must be calculated based on the E-isomer content, or the Z-isomer must be treated as a non-reactive solvent/diluent.

Visualization: Mechanistic Pathway[1]

DielsAlderMechanism Figure 1: Mechanistic pathway from orbital alignment to unmasked carbonyl product. Reagent 1-Acetoxy-1,3-butadiene (E-Isomer only) TS Transition State (Endo, s-cis) Reagent->TS HOMO (C4) Dienophile Dienophile (e.g., Naphthoquinone) Dienophile->TS LUMO (beta-C) Adduct Cyclohexene Adduct (1-Acetoxy-1,4-dihydro) TS->Adduct Regioselective Cycloaddition Hydrolysis Acid Hydrolysis Adduct->Hydrolysis Unmasking Product Final Product (Enone / Ketone) Hydrolysis->Product Elimination/Tautomerization

Caption: Figure 1 illustrates the conversion of the acetoxy-diene through the endo-transition state to the final hydrolyzed enone.

Validated Experimental Protocols

Protocol A: Preparation of 1-Acetoxy-1,3-butadiene

Note: While commercially available, in-house preparation ensures freshness and minimizes polymerization, which is a common issue with stored samples.

Reagents:

  • Crotonaldehyde (trans-2-butenal) [CAS: 123-73-9]

  • Acetic Anhydride [CAS: 108-24-7]

  • Sodium Acetate (anhydrous) [CAS: 127-09-3]

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a fractional distillation column (Vigreux).

  • Mixing: Charge the flask with Sodium Acetate (50 g) and Acetic Anhydride (300 mL, 3.17 mol) . Heat the mixture to a gentle reflux.

  • Addition: Add Crotonaldehyde (150 g, 2.14 mol) dropwise over 2 hours. Maintain reflux throughout the addition.

  • Reaction: Continue refluxing for an additional 4 hours. The solution will darken (amber/brown).

  • Isolation: Switch the apparatus to distillation mode. Distill the fraction boiling between 60–80°C at reduced pressure (approx. 40 mmHg).

    • Note: The product is a mixture of E and Z isomers.[1][2]

  • Purification: Redistill the crude distillate through a high-efficiency column. Collect the fraction boiling at 60–62°C (40 mmHg) .

  • Storage: Stabilize with 0.1% hydroquinone if storing. Store at -20°C under Argon.

Protocol B: Regioselective Diels-Alder Reaction (Anthracycline Model)

Target: Synthesis of a tricyclic precursor using 1,4-Naphthoquinone.

Reagents:

  • 1-Acetoxy-1,3-butadiene (Freshly distilled)[3]

  • 1,4-Naphthoquinone [CAS: 130-15-4]

  • Toluene (Anhydrous)

  • Ethanol (95%)

  • Hydrochloric Acid (1M)

Step-by-Step Workflow:

  • Cycloaddition:

    • Dissolve 1,4-Naphthoquinone (1.58 g, 10 mmol) in Toluene (20 mL) in a pressure tube or sealed flask.

    • Add 1-Acetoxy-1,3-butadiene (1.68 g, 15 mmol) . Note: Excess is used to account for the unreactive Z-isomer.

    • Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The quinone spot should disappear.

    • Checkpoint: The intermediate is the cis-1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone.

  • Work-up & Hydrolysis (The "Unmasking"):

    • Cool the reaction mixture to room temperature.

    • Concentrate the toluene in vacuo.

    • Redissolve the residue in Ethanol (30 mL) .

    • Add 1M HCl (5 mL) and heat to reflux for 1 hour.

    • Mechanism:[4][5][6] This step hydrolyzes the enol acetate. Depending on conditions and oxidation state, this yields the

      
      -unsaturated ketone (via elimination of AcOH) or the 
      
      
      
      -hydroxy ketone. For anthracyclines, oxidative aromatization often follows.
  • Isolation:

    • Pour into ice water (100 mL).

    • Extract with Dichloromethane (3 x 30 mL).

    • Wash with Sat. NaHCO

      
       (removes acetic acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Yield: Expect 75-85% of the tricyclic enone.

Data Summary: Isomer Properties & Reactivity

Parameter(E)-1-Acetoxybutadiene(Z)-1-Acetoxybutadiene
Structure Trans-dieneCis-diene
Conformation Accessible s-cisSterically hindered s-cis
Diels-Alder Reactivity High Negligible (Inert)
Boiling Point ~61°C (40 mmHg)Slightly higher / overlaps
1H NMR (H1 signal) Doublet,

Hz
Doublet,

Hz
Role in Synthesis Active ReagentSolvent / Impurity

Application Workflow Diagram

SynthesisWorkflow Figure 2: Complete workflow from reagent synthesis to natural product scaffold. Start Start: Crotonaldehyde + Ac2O Prep Enol Acetylation (NaOAc, Reflux) Start->Prep Distill Fractional Distillation (Isolate E/Z mix) Prep->Distill Reaction Diels-Alder Cycloaddition (Toluene, 80°C) Distill->Reaction Add Dienophile (e.g. Quinone) Intermed Intermediate: Acetoxy-Cyclohexene Reaction->Intermed Regioselective Hydrolysis Acid Hydrolysis / Elimination (EtOH, HCl) Intermed->Hydrolysis Final Target: Polycyclic Enone Hydrolysis->Final Aromatization/Oxidation

Caption: Figure 2 outlines the operational workflow for utilizing 1-acetoxybutadiene in total synthesis.

Troubleshooting & Optimization

  • Polymerization: The reagent polymerizes rapidly at room temperature if not stabilized. Always distill immediately before use or store with a radical inhibitor (hydroquinone).

  • Low Yields: Often caused by calculating stoichiometry based on the total weight of the diene mixture. Ensure you correct for the % of the unreactive Z-isomer (typically 30-40% of the mixture).

  • Lewis Acids: While thermal reactions work well, Lewis acids (e.g., BF

    
    OEt
    
    
    
    , SnCl
    
    
    ) can lower the reaction temperature to -78°C and improve regioselectivity. However, 1-acetoxybutadiene is acid-sensitive (hydrolysis). Use mild Lewis acids (e.g., Eu(fod)
    
    
    ) or strictly anhydrous conditions if catalysis is required.

References

  • Preparation and Isomer Analysis

    • Georgieff, K. K., & Dupre, A. (1960). Cis and Trans 1-Acetoxy-1,3-butadiene: Physical and Chemical Properties. Canadian Journal of Chemistry, 38(7), 1070–1075.
  • Diels-Alder Regioselectivity (General Theory): Burnell, D. J., & Valenta, Z. (1984). In Simple Diastereofacial Selection in the Diels-Alder Reaction. Note: Defines the "ortho" and "para" rules for substituted dienes.
  • Application in Natural Product Synthesis (Vernolepin Context)

    • Danishefsky, S., Kitahara, T., Schuda, P. F., & Etheredge, S. J. (1976).[7] A Remarkable Epoxide Opening.[8] An Expeditious Synthesis of Vernolepin and Vernomenin.[8][9] Journal of the American Chemical Society, 98(10), 3028–3030.

    • Context: Demonstrates the utility of acetoxy/alkoxy dienes in constructing complex lactones.
  • Reaction with Quinones (Anthracycline Models): Krohn, K. (1986). Synthesis of Anthracyclinones. Angewandte Chemie International Edition, 25(9), 790–807. Context: Reviews the use of regioselective Diels-Alder reactions with quinones using electron-rich dienes like 1-acetoxybutadiene.
  • Safety & Handling

    • Sigma-Aldrich Safety Data Sheet (SDS) for 1-Acetoxy-1,3-butadiene.

Sources

High-Fidelity Asymmetric Diels-Alder Cycloadditions: Leveraging 1-Acetoxy-1,3-Butadiene and Chiral Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric Diels-Alder (ADA) reaction remains one of the most powerful methodologies in organic synthesis for constructing complex, chiral six-membered rings with high regio-, diastereo-, and enantioselectivity. While historically dominated by chiral Lewis acid metal complexes, the paradigm shifted significantly with the advent of small-molecule organocatalysis[1].

This application note provides an in-depth technical guide on executing enantioselective organocatalytic Diels-Alder reactions utilizing 1-acetoxy-1,3-butadiene (1-ABD) as the diene and chiral imidazolidinone architectures (MacMillan catalysts) as the catalytic engine[1]. Designed for researchers and drug development professionals, this guide dissects the thermodynamic and kinetic causalities behind experimental choices and provides a self-validating protocol for reproducible scale-up.

Mechanistic Insights: The Causality of Experimental Design

To achieve high enantiomeric excess (ee) and yield, every component of the reaction system must be meticulously selected. The success of this specific[4+2] cycloaddition relies on the precise modulation of molecular orbitals and steric environments.

Diene Selection: The Role of 1-Acetoxy-1,3-Butadiene

1-Acetoxy-1,3-butadiene is an electron-rich, heteroatom-substituted diene. Commercially available as a mixture of cis and trans isomers, it is highly valued in ADA reactions for several reasons:

  • HOMO Elevation: The acetoxy group acts as a strong

    
    -donor, significantly raising the Highest Occupied Molecular Orbital (HOMO) of the diene. This narrows the HOMO-LUMO gap when paired with an electron-deficient dienophile, accelerating the reaction rate[2].
    
  • Regioselectivity: The C1-acetoxy substituent polarizes the diene, strongly directing the regiochemical outcome to favor "ortho"-like cycloadducts.

  • Synthetic Utility: Post-cycloaddition, the enol acetate moiety can be easily hydrolyzed to a ketone or reduced to a hydroxyl group, providing a versatile synthetic handle for downstream drug development[2].

Catalyst Architecture: Imidazolidinone-Mediated LUMO Lowering

The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, operates via iminium catalysis [1].

  • Activation: The secondary amine condenses with an

    
    -unsaturated aldehyde (e.g., acrolein or cinnamaldehyde) to form an iminium ion. This reversible covalent bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it toward the incoming diene[1].
    
  • Stereocontrol: The bulky benzyl group on the catalyst effectively shields one face (the re face) of the iminium

    
    -system. Consequently, 1-ABD is forced to approach from the unhindered si face, dictating the absolute stereochemistry of the resulting cyclohexene core[1].
    
Thermodynamic Drivers: Acid Co-Catalysts and Water
  • Acid Co-Catalyst: The reaction requires an acid co-catalyst to protonate the amine and facilitate iminium formation. Kinetic studies reveal that stronger acids (e.g., HClO

    
     over HCl) increase the rate of product formation by pushing the equilibrium toward the reactive iminium species, thereby outcompeting the background, uncatalyzed (racemic) reaction[3].
    
  • The 5% Water Rule: A critical, often counterintuitive step in this protocol is the deliberate addition of 5% (v/v) water to the organic solvent (e.g., CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CN or CH
    
    
    
    OH). Water is required to rapidly hydrolyze the product-iminium intermediate. Without water, the catalyst remains trapped by the product, leading to severe product inhibition and stalled turnover.

Workflow Visualization: The Catalytic Cycle

The following diagram illustrates the self-sustaining catalytic loop, highlighting the critical transition state and the required hydrolysis step for catalyst turnover.

ADA_Mechanism Cat Chiral Amine Catalyst + Acid Co-catalyst Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium Enal α,β-Unsaturated Aldehyde Enal->Iminium TS Stereoselective Cycloaddition Iminium->TS Diene 1-Acetoxy-1,3-butadiene Diene->TS ProdIm Cycloadduct Iminium TS->ProdIm Hydro Hydrolysis (H₂O) ProdIm->Hydro Hydro->Cat Catalyst Turnover Product Enantioenriched Cyclohexene Hydro->Product

Caption: Catalytic cycle of the enantioselective organocatalytic Diels-Alder reaction.

Quantitative Data: Optimization Parameters

The choice of solvent and acid salt drastically impacts the efficiency and stereoselectivity of the reaction between 1-ABD and acrolein. The table below summarizes the optimization landscape[3],[1].

Catalyst SaltSolvent System (95:5 v/v)Temperature (°C)Yield (%)Diastereoselectivity (endo:exo)Enantiomeric Excess (ee %)
Imidazolidinone·HClCH

OH / H

O
25721:585
Imidazolidinone·HClCH

CN / H

O
25811:890
Imidazolidinone·HClO

CH

CN / H

O
-20891:1196

Data Interpretation: Transitioning from a protic solvent (methanol) to a polar aprotic solvent (acetonitrile) and utilizing a non-coordinating counterion (ClO


) at sub-zero temperatures maximizes the enantiomeric excess to 96%[3].

Experimental Protocol: Self-Validating Methodology

This step-by-step protocol describes the optimized reaction between 1-acetoxy-1,3-butadiene and an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated aldehyde (e.g., acrolein) using the MacMillan catalyst.
Reagent Preparation & Safety
  • 1-Acetoxy-1,3-butadiene (1-ABD): Highly volatile and prone to polymerization. Ensure the commercial reagent is stabilized (typically with 0.1% p-tert-butylcatechol) and stored at 2-8°C. Distill under reduced pressure prior to use if high purity is required.

  • Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one. Prepare the perchlorate salt by treating the free amine with 1.0 equivalent of HClO

    
     in ether, followed by filtration.
    
Reaction Setup
  • Solvent Preparation: Prepare a solvent mixture of Acetonitrile (CH

    
    CN) and Deionized Water (H
    
    
    
    O) in a 95:5 volume ratio.
  • Catalyst Solvation: To a flame-dried, argon-purged round-bottom flask, add 0.20 equivalents (20 mol%) of the imidazolidinone·HClO

    
     catalyst. Dissolve the catalyst in the CH
    
    
    
    CN/H
    
    
    O mixture to achieve a 0.5 M concentration relative to the dienophile.
  • Dienophile Addition: Add 1.0 equivalent of the

    
    -unsaturated aldehyde (e.g., acrolein) to the stirring solution. Stir for 5 minutes at room temperature to allow initial iminium ion equilibration.
    
  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Diene Addition: Slowly add 1.5 equivalents of 1-acetoxy-1,3-butadiene dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized thermal spikes that could trigger diene polymerization.

Reaction Monitoring (Validation Checkpoint 1)
  • Stir the reaction at -20 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Self-Validation: Stain the TLC plate with KMnO

    
    . The complete disappearance of the dienophile spot indicates reaction completion (typically 12–24 hours depending on the steric bulk of the aldehyde).
    
Quenching and Workup
  • Once complete, quench the reaction by adding cold diethyl ether and passing the mixture through a short pad of silica gel to remove the highly polar catalyst salt.

  • Elute with excess diethyl ether.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) carefully, ensuring the water bath does not exceed 30 °C to prevent degradation of the enol acetate.

Purification and Analytical Validation (Validation Checkpoint 2)
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate).

  • NMR Verification: Analyze the purified fractions via

    
    H NMR (CDCl
    
    
    
    ).
    • Self-Validation: Confirm the presence of the cycloadduct by identifying the characteristic vinylic protons of the cyclohexene ring (multiplet at ~5.8 ppm) and the sharp singlet of the acetoxy methyl group at ~2.1 ppm.

  • Chiral HPLC: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H column). Compare retention times against a racemic standard synthesized using an achiral Lewis acid (e.g., AlCl

    
    ).
    

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acrolein, and Syntheses of Pyrroles. California Institute of Technology (Caltech Thesis). Available at:[Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 2000, 122 (17), 4243-4244. Available at:[Link]

  • EP1263735B1 - Acid addition salts of imidazolidinones as reaction catalysts.Google Patents.

Sources

Application Note: Precision Polymerization of 1-Acetoxy-1,3-Butadiene (APB)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Polymerization Techniques for 1-Acetoxy-1,3-Butadiene Monomers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Significance

1-Acetoxy-1,3-butadiene (APB) represents a unique class of "masked" functional dienes.[1] Unlike simple 1,3-butadiene, APB carries an ester group directly on the conjugated system. Upon polymerization, this monomer yields poly(1-acetoxy-1,3-butadiene) , a material that combines the elastomeric backbone of a polydiene with the reactive ester functionality of polyvinyl acetate.

For drug development and biomaterials professionals, this polymer is a critical precursor.[1] Through hydrolysis, it converts to poly(1-hydroxy-1,3-butadiene) (a poly(allyl alcohol) analog), offering a hydrophilic backbone with retained unsaturation. This "reactive hydrophile" architecture allows for dual-mode functionalization:

  • Hydroxyl conjugation: For drug tethering or hydrogel formation.[1]

  • Alkene modification: For post-polymerization crosslinking or "click" chemistry (e.g., thiol-ene).[1]

This guide details the rigorous protocols for the radical polymerization of APB, focusing on microstructure control and downstream hydrolysis.

Monomer Handling & Purification

Critical Safety Warning: APB is a volatile, flammable liquid (bp ~60°C/40 mmHg).[1] It is typically stabilized with p-tert-butylcatechol (TBC) to prevent "popcorn" polymerization during storage.[1] TBC is a radical scavenger and must be removed to ensure reproducible kinetics.

Protocol: Inhibitor Removal[1]
  • Materials: Activated Alumina (neutral, Brockmann I), Glass Column, Argon/Nitrogen line.

  • Procedure:

    • Pack a glass column (2 cm diameter) with 10–15 cm of activated alumina.

    • Flush the column with dry nitrogen for 10 minutes.[1]

    • Pass the commercial APB liquid through the column under gravity or slight nitrogen pressure.[1]

    • Collect the monomer in a flame-dried, argon-purged Schlenk flask cooled to 0°C.

    • Validation: Check optical clarity (should be colorless). If UV-Vis is available, ensure absence of the TBC absorption band (approx. 280 nm).

    • Storage: Use immediately or store at -20°C under argon.[1]

Polymerization Techniques[2][3][4][5][6][7][8][9][10][11][12][13]

Method A: Solution Radical Polymerization (Kinetics & Structure Control)

Best for: Fundamental studies, molecular weight control, and synthesis of soluble linear polymers.

Rationale: Solution polymerization moderates the "gel effect" (auto-acceleration) common in bulk polymerizations, preventing thermal runaway and crosslinking. Benzene or Toluene are chosen as non-polar solvents to minimize chain transfer to solvent.[1]

Reagents:

  • Monomer: Purified APB (10.0 g, ~89 mmol).[1]

  • Solvent: Anhydrous Benzene or Toluene (40 mL).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol (0.15 g, ~1 mol%).

Step-by-Step Protocol:

  • Setup: Equip a 100 mL Schlenk tube with a magnetic stir bar and a rubber septum.

  • Charging: Under an argon counter-flow, add the AIBN, followed by the solvent, and finally the purified APB.

  • Degassing (Critical): Perform three freeze-pump-thaw cycles to remove dissolved oxygen (oxygen inhibits radical polymerization and creates peroxy defects).[1]

    • Freeze: Liquid N₂ bath until solid.[1]

    • Pump: High vacuum (<0.1 mmHg) for 5 mins.[1]

    • Thaw: Warm water bath until liquid.[1]

  • Polymerization: Backfill with Argon. Place the tube in a thermostated oil bath at 60°C ± 0.5°C .

  • Time Course: Stir for 12–24 hours. (Target conversion < 70% to maintain linearity).

  • Termination: Quench by cooling to -78°C (Dry ice/Acetone) and exposing to air.

  • Isolation: Precipitate the polymer dropwise into 500 mL of cold Methanol/Water (90:10 v/v) with vigorous stirring. The polymer will separate as a white/pale yellow gum.[1]

  • Purification: Reprecipitate from THF into Methanol. Dry under vacuum at 40°C for 24 hours.

Method B: Emulsion Polymerization (High Yield & Latex Formation)

Best for: Scalable synthesis, producing high molecular weight polymers, and eco-friendly (water-based) processing.[2]

Rationale: The compartmentalization of radicals in micelles allows for high polymerization rates and high molecular weights simultaneously—a kinetic advantage over solution methods.

Reagents:

  • Monomer: Purified APB (20.0 g).[1]

  • Continuous Phase: Deionized Water (degassed, 80 mL).

  • Surfactant: Sodium Dodecyl Sulfate (SDS) (1.0 g).[1]

  • Initiator: Potassium Persulfate (KPS) (0.1 g).[1]

  • Buffer: Sodium Bicarbonate (0.05 g) to maintain pH ~7 (prevents premature hydrolysis of the ester).

Step-by-Step Protocol:

  • Emulsification: Dissolve SDS and NaHCO₃ in water in a 250 mL 3-neck round-bottom flask. Add APB. Stir at 400 RPM under nitrogen purge for 30 mins to form a stable emulsion.

  • Initiation: Heat the mixture to 50°C . Dissolve KPS in 2 mL water and inject into the reactor.

  • Reaction: Maintain 50°C and stirring for 8 hours. The milky white emulsion will become slightly translucent/bluish (Tyndall effect) as particle size grows.[1]

  • Coagulation: Pour the latex into 500 mL of saturated NaCl solution or Ethanol containing 1% HCl to break the emulsion.

  • Washing: Wash the coagulated rubber thoroughly with water and methanol to remove surfactant residues.[1]

Mechanistic Pathway & Microstructure

Unlike simple vinyl monomers, APB is a diene.[1] The radical can attack at C1 or C4, leading to different microstructures.

  • 1,4-Addition (Major Product): The radical attacks C4, shifting the double bond to C2-C3. This yields an enol ester backbone.[1]

  • 1,2-Addition (Minor Product): The radical attacks C4 but propagates at C3, leaving a pendant vinyl group.

The steric bulk of the acetoxy group at C1 generally disfavors attack at C1, promoting 1,4-addition .

APB_Polymerization Monomer 1-Acetoxy-1,3-Butadiene (APB) Attack Radical Attack (Usually at C4) Monomer->Attack Initiator Radical Initiator (R•) Initiator->Monomer Initiation AllylRadical Resonance Stabilized Allylic Radical Attack->AllylRadical Path14 1,4-Propagation (Thermodynamically Preferred) AllylRadical->Path14 Major Pathway Path12 1,2-Propagation (Kinetic/Steric Control) AllylRadical->Path12 Minor Pathway Poly14 Poly(1,4-APB) Backbone: -[CH₂-CH=CH-CH(OAc)]- Path14->Poly14 Poly12 Poly(1,2-APB) Pendant Vinyl Groups Path12->Poly12 Hydrolysis Hydrolysis (Base/Acid) Poly14->Hydrolysis Product Poly(1-hydroxy-butadiene) Reactive Allylic Alcohol Polymer Hydrolysis->Product Deacetylation

Figure 1: Reaction pathway showing the competition between 1,4 and 1,2 addition and subsequent hydrolysis.

Post-Polymerization Modification: Hydrolysis

To access the water-soluble/hydrophilic derivative (analogous to converting PVAc to PVA), perform a methanolysis.

Protocol:

  • Dissolve Poly(APB) in THF or Dioxane (10 wt%).[1]

  • Add Methanol (excess) and a catalytic amount of NaOH or NaOMe.[1]

  • Stir at room temperature. The polymer may precipitate as the acetate groups are removed (polarity change).

  • Result: The product is Poly(1-hydroxy-2-butene) .

    • Note: Unlike PVA, this backbone contains alkenes.[1] It is susceptible to oxidation.[1] Handle under inert atmosphere if long-term stability is required.[1]

Characterization & Data Analysis

TechniqueParameterExpected Observation
1H NMR (CDCl₃)Microstructure1,4-unit: Signals at ~5.3-5.7 ppm (alkene) and ~6.5 ppm (CH-OAc).[1] 1,2-unit: Signals at ~5.0-5.2 ppm (terminal vinyl).[1]
FTIR Functional GroupsPoly(APB): Strong C=O stretch at ~1740 cm⁻¹.[1] Hydrolyzed: Broad O-H stretch at ~3400 cm⁻¹, disappearance of C=O.[1]
DSC Thermal TransitionsTg: Poly(APB) typically has a Tg between -40°C and -20°C (flexible rubber).[1]
GPC Molecular WeightSolution method: Mn ~20–50 kDa, PDI 1.5–2.[1]0. Emulsion method: Mn >100 kDa, PDI 2.5–4.[1]0.

Troubleshooting Common Pitfalls

  • Low Yield/No Polymer:

    • Cause: Incomplete removal of TBC inhibitor or oxygen presence.[1]

    • Fix: Repass monomer through alumina; ensure rigorous freeze-pump-thaw degassing.[1]

  • Crosslinking (Insoluble Gel):

    • Cause: Conversion too high (>70%) or temperature too high.[1]

    • Fix: Stop reaction earlier; reduce initiator concentration.[1]

  • "Popcorn" Polymer Formation:

    • Cause: Storage of monomer without inhibitor or in warm conditions.[1]

    • Fix: Store monomer at -20°C; dispose of any cloudy monomer immediately.[1]

References

  • GuideChem. (2022).[1] What is 1-Acetoxy-1,3-Butadiene and its Applications in Organic Synthesis? Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 1-Acetoxy-1,3-butadiene mixture of cis and trans - Product Specification. Retrieved from [3]

  • Jenkins, A. D., et al. (1996).[1] Glossary of Basic Terms in Polymer Science (IUPAC Recommendations 1996). Pure and Applied Chemistry, 68(12), 2287-2311. (Foundational terminology for microstructure).[1]

  • Odian, G. (2004).[1] Principles of Polymerization.[1] 4th Edition.[1] Wiley-Interscience.[1] (Standard reference for radical emulsion/solution kinetics).

  • Endress+Hauser. (n.d.).[1] Microstructural analysis of polybutadienes using Raman Spectroscopy. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-1515-76-0 Subject: Prevention of Spontaneous Polymerization & Hydrolysis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary (Quick Reference)

Buta-1,3-dien-1-yl acetate (also known as 1-acetoxy-1,3-butadiene) is a reactive enol ester diene used primarily in Diels-Alder cycloadditions.[1] Its electron-rich nature makes it highly susceptible to two distinct degradation pathways: radical polymerization and hydrolysis .

Current Status: Critical Care Required

ParameterGold Standard SpecificationCritical Threshold (Action Required)
Storage Temp -20°C (Freezer)> 8°C (Refrigeration limits)
Atmosphere Argon (Preferred) or NitrogenAmbient Air (Oxygen exposure)
Stabilizer p-tert-Butylcatechol (TBC) @ 0.1%< 50 ppm (Risk of runaway polymerization)
Moisture Anhydrous (< 0.1% H₂O)Visible condensation or Acetic Acid odor
Container Amber glass, Parafilm/Teflon sealedClear glass (UV exposure), loose cap

The Mechanics of Degradation

To prevent degradation, you must understand the enemy. This compound fights a war on two fronts: Oxidative Polymerization and Hydrolytic Cleavage.

Degradation Pathways Diagram

The following diagram illustrates how environmental factors (Oxygen, Heat, Water) trigger the collapse of the molecule.

DegradationPathways Compound Buta-1,3-dien-1-yl Acetate Intermed_Hydro Hemiacetal Intermediate Compound->Intermed_Hydro Hydrolysis Peroxide Peroxide Species (Initiator) Compound->Peroxide Auto-oxidation Polymer Poly(1-acetoxybutadiene) (Gummy Solid) Compound->Polymer Monomer addition Water Moisture (H₂O) Water->Intermed_Hydro Products_Hydro Crotonaldehyde + Acetic Acid Intermed_Hydro->Products_Hydro Elimination Oxygen Oxygen (O₂) Oxygen->Peroxide Radical Free Radical Peroxide->Radical Thermal cleavage Radical->Polymer Chain Propagation

Figure 1: Dual degradation pathways. Note that hydrolysis yields acetic acid, which can autocatalytically accelerate further hydrolysis.

Storage Protocol: The "Gold Standard"

Do not rely on the vendor's shipping conditions for long-term storage. Vendors often ship at 4°C for cost efficiency, but this is insufficient for storage >1 month.

Step 1: Inhibitor Verification

Most commercial preparations contain 0.1% p-tert-butylcatechol (TBC) .

  • Why TBC? It acts as a radical scavenger. If a peroxide forms and cleaves into a radical, TBC donates a hydrogen atom to quench the radical, sacrificing itself to become a stable quinone.

  • Action: If you distill the compound (see Section 5), you must re-add TBC (1000 ppm) immediately to the receiving flask, unless using immediately.

Step 2: Inert Atmosphere (Argon vs. Nitrogen)
  • Recommendation: Argon .

  • Reasoning: Argon is denser than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the bottle is opened. Oxygen reacts with the diene system to form peroxides, which are shock-sensitive and initiate polymerization.

Step 3: Temperature Control
  • Target: -20°C .

  • Reasoning: Radical polymerization has a high activation energy. Lowering the temperature kinetically traps the molecule, even if trace radicals are present.

Step 4: Moisture Barrier
  • Protocol: Wrap the cap interface with Parafilm or electrical tape.

  • Reasoning: The ester bond is susceptible to hydrolysis. The byproduct, acetic acid, smells like vinegar and indicates the sample is degrading.

Troubleshooting Guide (FAQ)

Q1: My liquid has turned from colorless to yellow/orange. Is it safe to use?

  • Diagnosis: This indicates the formation of quinones (oxidized TBC) or early-stage oligomers.

  • Action:

    • Check viscosity. If it flows like water, it is likely 90%+ pure.

    • Run a ¹H NMR. Look for broad peaks in the aliphatic region (polymer) or aldehyde peaks at ~9.5 ppm (crotonaldehyde from hydrolysis).

    • Verdict: If <5% impurity, use as is. If >5%, purify.

Q2: I smell vinegar when I open the bottle.

  • Diagnosis: Hydrolysis has occurred. Moisture entered the bottle, cleaving the acetate group to form Acetic Acid and Crotonaldehyde.

  • Action: The sample is compromised. The acetic acid will catalyze further degradation. You must wash and distill the sample (see Section 5) or discard it.

Q3: There are white/gelatinous solids floating in the liquid.

  • Diagnosis: Polymerization .[2][3] The "popcorn" polymer is insoluble in the monomer.

  • Action: Do not distill. Heating a polymerizing mixture containing peroxides is an explosion hazard.

    • Filtration: You can try filtering through a 0.45 µm PTFE filter if the solid amount is small.

    • Disposal: If the liquid is viscous (syrupy), the polymerization is advanced. Discard the bottle as hazardous chemical waste.

Purification & Recovery Protocol

WARNING: Before distilling, test for peroxides using starch-iodide paper. If positive, do not distill until treated with a reducing agent (e.g., aqueous sodium bisulfite).

If the sample is degraded but salvageable (low viscosity, vinegar smell), follow this purification workflow:

  • Dissolution: Dissolve the crude material in Diethyl Ether (Et₂O).

  • Wash 1 (Aldehyde Removal): Wash with 40% aqueous Sodium Bisulfite (NaHSO₃) . This removes the crotonaldehyde byproduct.

  • Wash 2 (Acid Removal): Wash with 5% aqueous Sodium Carbonate (Na₂CO₃) . This neutralizes the acetic acid.

  • Dry: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) and filter.

  • Concentrate: Remove Et₂O under reduced pressure (Rotovap) at low temperature.

  • Distillation: Distill the residue under vacuum.

    • Boiling Point:60-61°C @ 40 mmHg [1].[1][4]

    • Stabilization: Add fresh TBC (0.1%) to the receiving flask before distillation starts.

Decision Tree: Assessment Workflow

AssessmentWorkflow Start Inspect Sample Viscosity Is it viscous/syrupy? Start->Viscosity Smell Smells like Vinegar? Viscosity->Smell No Discard DISCARD (Polymerization Risk) Viscosity->Discard Yes PeroxideTest Peroxide Test (Starch-Iodide) Smell->PeroxideTest No WashDistill WASH & DISTILL (Remove Acid/Aldehyde) Smell->WashDistill Yes PeroxideTest->Discard Positive (High) UseAsIs USE AS IS PeroxideTest->UseAsIs Negative

Figure 2: Workflow for assessing sample integrity before use.

References

  • Sigma-Aldrich.[5] Product Specification: 1-Acetoxy-1,3-butadiene (1515-76-0).[4][6][7] Merck KGaA. Retrieved from

  • ChemicalBook. 1-Acetoxy-1,3-butadiene Properties and Safety. Retrieved from

  • Santa Cruz Biotechnology. 1-Acetoxy-1,3-butadiene Safety Data Sheet. Retrieved from

  • Wichterle, O., & Hudlicky, M. (1947). Collection of Czechoslovak Chemical Communications, 12, 564.

Sources

Improving yield of buta-1,3-dien-1-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Buta-1,3-dien-1-yl Acetate Synthesis

Topic: Optimization & Troubleshooting for 1-Acetoxy-1,3-butadiene Production Ticket ID: #DIENE-OPT-882 Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)

Executive Summary: The Yield Challenge

The synthesis of buta-1,3-dien-1-yl acetate (also known as 1-acetoxy-1,3-butadiene) is a classic "enol acetylation" of crotonaldehyde. While conceptually simple, researchers often face yields stuck at 30–40% due to three competing failure modes:

  • Polymerization: The product is a conjugated diene susceptible to radical polymerization ("popcorn" formation) during heating.

  • Hydrolysis: The enol ester bond is acid-labile during workup.

  • Thermodynamic Equilibrium: The enolization of crotonaldehyde is the rate-limiting step and unfavorable without proper driving forces.

This guide provides an optimized protocol and troubleshooting logic to push yields consistently above 60–70% while maintaining high purity (


).

Module 1: The Optimized Protocol (Standard Operating Procedure)

Do not rely on generic acetylation conditions. This reaction requires specific handling to suppress polymerization.[1]

Reaction Scheme:



Key Reagents & Stoichiometry Table
ComponentRoleStoichiometry (Equiv.)Critical Specification
Crotonaldehyde Substrate1.0Must be freshly distilled to remove oxidized acid impurities.
Acetic Anhydride Reagent/Solvent1.5 – 2.0Excess is required to drive equilibrium.
Sodium Acetate (anhydrous) Base Catalyst0.75 – 1.0Must be fused/dried immediately before use. Water kills this reaction.
Hydroquinone Radical Inhibitor0.1 wt%MANDATORY . Prevents polymerization during reflux.[1]
Step-by-Step Workflow
  • Preparation of Base: Fuse sodium acetate (NaOAc) in a ceramic crucible with a Bunsen burner until it melts and resolidifies. Grind to a fine powder immediately before adding to the flask. Why? Trace moisture hydrolyzes the anhydride and kills the basicity required for enolization.

  • Inhibition: Add Hydroquinone (approx. 0.1% of total mass) to the reaction flask.

    • Note: Some protocols omit this, leading to "tar" formation. Do not omit.

  • Reflux: Combine Crotonaldehyde, Acetic Anhydride, and NaOAc. Heat to reflux (~120–130°C) for 6–8 hours.

    • Monitoring: Monitor by GC-MS. Look for the disappearance of the aldehyde peak.

  • Workup (The Critical Yield Step):

    • Cool the mixture rapidly to room temperature.

    • Filtration: Filter off the solid sodium acetate/salts before adding water.

    • Flash Distillation: Remove excess acetic anhydride and acetic acid under reduced pressure (vacuum) first. Do not wash with water yet.

  • Purification: Fractional distillation under high vacuum (<10 mmHg).

    • Boiling Point: ~60–61°C at 40 mmHg.[2][3]

    • Receiver: The receiving flask must contain a small amount of radical inhibitor (e.g., p-tert-butylcatechol or TBC) to prevent polymerization during storage.

Module 2: Mechanism & Logic (Visualized)

Understanding the mechanism helps troubleshoot low conversion. The reaction relies on the base removing a proton from the


-position of crotonaldehyde (or the 

-position of the enol form) to generate the dienolate, which is then trapped by acetic anhydride.

ReactionMechanism Substrate Crotonaldehyde (2-Butenal) Enolate Dienolate Anion (Resonance Stabilized) Substrate->Enolate Slow Step (Requires Heat) Polymer Polymerization (Tar) (Side Reaction) Substrate->Polymer Aldol Condensation Base Base (NaOAc) Proton Abstraction Base->Enolate Catalysis Product 1-Acetoxy-1,3-butadiene (E/Z Mixture) Enolate->Product O-Acetylation Ac2O Acetic Anhydride (Trapping Agent) Ac2O->Product Product->Polymer Heat + No Inhibitor

Figure 1: Mechanistic pathway showing the critical enolization step and the competing polymerization pathway that must be inhibited.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a solid black tar. What happened?

Diagnosis: Uncontrolled Radical Polymerization ("Popcorn" Polymerization). Root Cause:

  • Lack of radical inhibitor (Hydroquinone).

  • Oxygen leakage into the system (Oxygen promotes radical formation in dienes).

  • Overheating during distillation. Corrective Action:

  • Always add hydroquinone (0.1–0.5%) to the reaction pot.

  • Always add p-tert-butylcatechol (TBC) to the distillation receiver flask.

  • Perform all distillations under Nitrogen/Argon atmosphere.

Q2: I have low conversion (<30%) even after 12 hours of reflux.

Diagnosis: Thermodynamic Equilibrium Stagnation. Root Cause:

  • Wet Reagents: Sodium acetate was not anhydrous. Water hydrolyzes the anhydride to acetic acid, which destroys the basicity needed for enolization.

  • Insufficient Base Strength: NaOAc is a weak base. Corrective Action:

  • Fuse the NaOAc: Do not skip the fusing step.

  • Switch Base: For stubborn substrates, switch to Triethylamine (Et3N) or Potassium Acetate (KOAc) . KOAc is more soluble in refluxing anhydride than NaOAc, often increasing reaction rate.

Q3: My product smells like vinegar and the yield dropped after washing.

Diagnosis: Hydrolysis of the Enol Ester. Root Cause: 1-acetoxy-1,3-butadiene is an enol ester. It is acid-sensitive. If you wash the crude mixture with water while it still contains significant acetic acid/anhydride, the local pH drops, hydrolyzing the product back to crotonaldehyde. Corrective Action:

  • Avoid Aqueous Workup if possible: Distill the acetic anhydride/acetic acid off directly under vacuum first.

  • Neutralization: If you must wash, pour the reaction mixture onto ice-cold Saturated NaHCO3 . Ensure the pH remains neutral/basic. Never wash with plain water or acid.

Module 4: Decision Tree for Yield Improvement

Follow this logic flow to diagnose your specific yield issue.

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check GC/TLC: Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes: Incomplete Conversion CheckTLC->SM_Yes High SM SM_No No: SM Consumed (Loss during isolation) CheckTLC->SM_No Low SM CheckWater Did you fuse NaOAc? SM_Yes->CheckWater Fuse Action: Fuse NaOAc Ensure Anhydrous Conditions CheckWater->Fuse No BaseSwitch Action: Switch to KOAc or Increase Ac2O (2.0 eq) CheckWater->BaseSwitch Yes CheckTar Is the flask black/viscous? SM_No->CheckTar Tar_Yes Yes: Polymerization CheckTar->Tar_Yes Yes Tar_No No: Product Lost in Workup CheckTar->Tar_No No Inhibitor Action: Add Hydroquinone Reduce Distillation Temp (Vacuum) Tar_Yes->Inhibitor Hydrolysis Action: Avoid Aqueous Wash Direct Vacuum Distillation Tar_No->Hydrolysis

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Organic Syntheses Procedure (Standard)

    • Snyder, H. R.; Cohen, H. L.; Tapp, W. J. "1-Acetoxy-1,3-butadiene". Org.[3][4][5][6] Synth.1950 , 30, 1.

    • Note: This is the foundational text.
    • (Verified Source)

  • Stereochemical & Isomer Data

    • Georgieff, K. K.; Dupre, A. "Cis and trans 1-acetoxy-1,3-butadiene: physical and chemical properties".[2] Can. J. Chem.1960 , 38, 1070–1075.

    • Relevance: Confirms boiling points and refractive indices for purity checks.
  • Polymerization Inhibition

    • BenchChem Technical Support.[1] "Preventing polymerization during 1,3-butadiene reactions". Technical Note.

    • Relevance: Establishes the requirement for p-tert-butylcatechol (TBC)
  • Alternative Catalytic Routes (Palladium)

    • Nyström, J. E.; Rein, T.; Bäckvall, J. E. "2-Buten-1-ol, 4-(diethylamino)-, acetate ester". Org.[3][4][5][6] Synth.1989 , 67, 105.

    • Relevance: Discusses Pd-catalyzed acetoxylation of dienes, useful if the enol acetylation route fails for specific deriv

Sources

Technical Support: Minimizing Hydrolysis of Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 1-ABD-STABILITY-001 Status: Active Priority: High (Yield Critical) Applicable Compounds: 1-Acetoxy-1,3-butadiene (and related enol esters)

The Core Issue: Acid-Catalyzed Degradation

Why is my yield dropping during aqueous workup?

The primary failure mode for buta-1,3-dien-1-yl acetate (1-ABD) in aqueous environments is acid-catalyzed hydrolysis . Unlike simple esters, enol acetates are electronically "spring-loaded." The oxygen lone pair donates electron density into the alkene system, making the


-carbon (C2) highly nucleophilic.

Even trace acidity (pH < 6) from silica gel, unquenched Lewis acids, or dissolved


 can protonate the alkene, generating a reactive oxocarbenium ion. This intermediate is rapidly trapped by water, collapsing to form crotonaldehyde (2-butenal)  and acetic acid.
Mechanism of Failure

The following diagram illustrates the degradation pathway you must prevent.

HydrolysisMechanism Start 1-Acetoxy-1,3-butadiene Inter Oxocarbenium Ion (Highly Electrophilic) Start->Inter Protonation at C2 Acid H+ (Trace Acid) Acid->Inter Collapse Hemiacetal Collapse Inter->Collapse Nucleophilic Attack Water H2O Attack Water->Collapse Product Crotonaldehyde (Degradation Product) Collapse->Product Tautomerization Byproduct Acetic Acid Collapse->Byproduct

Figure 1: Acid-catalyzed hydrolysis pathway of enol acetates leading to aldehyde formation.

The Protocol: The "Cold-Buffer" System

To preserve the enol acetate, you must arrest the mechanism above by controlling two variables: Temperature (kinetics) and pH (thermodynamics).

Standard Operating Procedure (SOP)
StepActionTechnical Rationale
1 Cryogenic Quench Cool reaction mixture to 0°C (ice bath) before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).
2 Buffer Selection Do NOT use water or brine alone. Use a pre-chilled saturated solution of

(Sodium Bicarbonate) or a 5% Triethylamine (

)
solution. Target pH is 7.5–8.5.
3 Rapid Phase Cut Agitate gently (do not shake vigorously to avoid emulsions) for < 60 seconds. Separate layers immediately. Time is yield.
4 Solvent Dilution If the organic phase is polar (e.g., DCM), dilute with a non-polar solvent like Hexanes or Pentane (1:1 ratio) prior to washing. This pushes the lipophilic diene into the organic phase and water out.
5 Drying Dry over

(Potassium Carbonate) instead of

.

is slightly acidic;

provides a basic buffering effect.
Decision Logic for Workup

WorkupLogic Start Reaction Complete CheckAcid Is the reaction acidic? (e.g., Lewis Acids, H+ cat) Start->CheckAcid Quench Quench with Et3N (1.5 eq) BEFORE water addition CheckAcid->Quench Yes Cool Cool to 0°C CheckAcid->Cool No Quench->Cool Wash Wash with sat. NaHCO3 (Cold) Cool->Wash Dry Dry over K2CO3 (Avoid MgSO4) Wash->Dry Conc Concentrate < 30°C Dry->Conc

Figure 2: Decision tree for maximizing recovery of acid-labile enol esters.

Troubleshooting & FAQs

Q: My product has a pungent, cinnamon-like or suffocating smell after workup. What happened? A: This indicates hydrolysis has occurred. The smell is Crotonaldehyde (2-butenal) , the degradation product.

  • Fix: Check the pH of your aqueous layer. If it was < 7, the hydrolysis was acid-catalyzed. Repeat the synthesis and ensure your quench buffer (Step 2) is fresh and saturated.

Q: I used Silica Gel for purification and lost all my product. Why? A: Standard silica gel is slightly acidic (pH ~4–5). This is sufficient to hydrolyze 1-ABD on the column.

  • Fix: Use Neutralized Silica .

    • Method A: Pre-wash the silica slurry with 1%

      
       in Hexanes.
      
    • Method B: Use Alumina (Neutral, Grade III) instead of silica.

Q: Can I use NaOH to ensure basicity? A: No. While acid hydrolysis is faster, strong bases will cause saponification (base-catalyzed hydrolysis), cleaving the acetate group to form the enolate and acetate. Stick to weak bases (


, 

, Pyridine).

Q: The layers are not separating (Emulsion). A: Enol acetates can act as surfactants when partially hydrolyzed.

  • Fix: Do not wait. Add solid NaCl to the aqueous layer to increase ionic strength ("salting out"). If that fails, filter the mixture through a pad of Celite to break the surface tension.

Solvent & Buffer Compatibility Data

Solvent/ReagentCompatibilityNotes
Water (Neutral) ⚠️ PoorSlow hydrolysis over time. Avoid prolonged contact.
0.1 M HCl ❌ Critical FailureInstant degradation to crotonaldehyde.
Sat.

✅ ExcellentBest balance of safety and pH control.
1 M NaOH ❌ PoorCauses saponification.
Dichloromethane ⚠️ ModerateCan become acidic over time (HCl formation). Stabilize with amylene.
Hexanes/Pentane ✅ ExcellentNon-polar nature protects the enol ether bond.

⚠️ RiskySlightly acidic Lewis acid character.

✅ GoodNeutral.

✅ BestBasic drying agent; actively scavenges acid.

References

  • Preparation and Isomerism

    • Snyder, H. R.; Poos, G. I. "1-Acetoxy-1,3-butadiene." Journal of the American Chemical Society, 1950, 72, 4096.
    • Note: Establishes the synthesis and existence of cis/trans isomers, both subject to hydrolysis.
  • Hydrolysis Mechanism of Enol Esters

    • Kresge, A. J.; Chiang, Y. "Kinetics and mechanism of the acid-catalyzed hydrolysis of enol esters." Journal of the American Chemical Society, 1973, 95, 803–812.
    • Note: Defines the protonation of the -carbon as the r
  • Purification on Buffered Silica

    • Nagy, V. et al. "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels."[1] Phytochemical Analysis, 2009 , 20, 143–148.

    • Note: While specific to carotenoids, this paper establishes the protocol for

      
      -treated silica to prevent acid-catalyzed degradation of labile functionalities.[1]
      
  • Diels-Alder Applications & Handling

    • "Diels-Alder Reaction: 1-Acetoxy-1,3-butadiene."[2][3] Organic Syntheses, Coll. Vol. 4, p.12 (1963); Vol. 38, p.2 (1958).

    • Note: Provides standard handling procedures for this specific diene.

Sources

Troubleshooting low regioselectivity in 1-acetoxybutadiene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing regioselectivity issues when utilizing 1-acetoxybutadiene in Diels-Alder cycloadditions.

1-Acetoxybutadiene is a highly valuable, electron-rich diene used to construct functionalized cyclohexene rings. In a normal electron-demand Diels-Alder reaction with an electron-withdrawing dienophile, the reaction is expected to yield the "ortho" (1,2-disubstituted) cycloadduct as the major product. However, researchers frequently encounter poor regioselectivity, resulting in complex mixtures of ortho and meta (1,3-disubstituted) isomers. This guide deconstructs the thermodynamic and kinetic variables driving these outcomes and provides field-proven troubleshooting protocols.

Diagnostic Data: Reaction Conditions vs. Regioselectivity

To effectively troubleshoot, you must first benchmark your current reaction parameters against known selectivity profiles. The table below summarizes how temperature, catalyst choice, and diene isomer purity quantitatively impact the ortho:meta ratio.

Reaction ConditionCatalyst SystemTemperatureDiene Isomeric PurityExpected Ortho:Meta Ratio
Thermal (Uncatalyzed) None80 °C to 110 °CMixed (cis/trans)~ 60:40 to 70:30
Thermal (Uncatalyzed) None80 °C to 110 °CPure trans~ 80:20
Mild Lewis Acid ZnCl₂, MgBr₂0 °C to 25 °CPure trans~ 90:10
Strong Lewis Acid TiCl₄, AlCl₃, BF₃·OEt₂-78 °CPure trans> 95:5

Troubleshooting FAQs & Mechanistic Insights

Q1: My thermal Diels-Alder reaction yields a nearly 1:1 mixture of ortho and meta isomers. How do I drive the reaction toward the ortho product? Cause: Under thermal conditions, the energy difference between the transition states leading to the ortho and meta products is relatively small. Furthermore, high-energy thermal conditions can cause nascent cycloadducts to dissociate due to excess internal energy, scrambling the kinetic product ratio[1]. Solution: Transition from a thermal to a catalytic regime. Introduce a Lewis acid (such as AlCl₃ or TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. More importantly, it polarizes the LUMO, drastically increasing the orbital coefficient at the terminal carbon of the dienophile. This maximizes the Frontier Molecular Orbital (FMO) overlap with the C4 position of 1-acetoxybutadiene, heavily favoring the ortho transition state.

Q2: I added a strong Lewis acid (TiCl₄), but my diene polymerized and the yield crashed. What happened? Cause: 1-Acetoxybutadiene is highly electron-rich and extremely sensitive to strong Lewis acids at ambient temperatures. The acetoxy group enhances the electrophilicity of the double bond under acidic conditions, leading to rapid cationic polymerization or premature acetoxy elimination[2]. Solution: Strict temperature control is non-negotiable. The reaction must be cooled to -78 °C before the diene is introduced. At -78 °C, the activation energy for cationic polymerization is suppressed, while the highly activated Lewis acid-dienophile complex remains reactive enough to undergo the concerted [4+2] cycloaddition.

Q3: My previously successful protocol is now giving poor regioselectivity and low yields. I am using a bottle of 1-acetoxybutadiene that has been stored in the fridge for six months. Cause: Diene degradation and isomeric shift. 1-Acetoxybutadiene exists as a mixture of cis and trans isomers. The trans isomer is highly reactive and selective because it easily adopts the required s-cis conformation for the cycloaddition. The cis isomer faces severe steric hindrance between the acetoxy group and the terminal hydrogen, making it sluggish and prone to alternative side reactions[2]. Over time, even with stabilizers like p-tert-butylcatechol, the reagent can polymerize or isomerize[3]. Solution: Never use old, unpurified 1-acetoxybutadiene for regioselective-critical steps. You must distill the reagent immediately before use to remove stabilizers and polymeric chains (See Protocol A).

Logical Workflows & Mechanistic Pathways

G A Dienophile (e.g., Acrylate) C LA-Dienophile Complex A->C B Lewis Acid (e.g., AlCl3, TiCl4) B->C D Lowered LUMO Energy Increased FMO Polarization C->D F Highly Regioselective Transition State D->F E 1-Acetoxybutadiene (trans-isomer) E->F G Major Product: 'Ortho' (1,2-Adduct) F->G

Mechanistic pathway of Lewis acid-mediated regioselectivity in Diels-Alder reactions.

Workflow Start Issue: Low Regioselectivity (Ortho/Meta Mixture) CheckDiene Check Diene Purity (Is it trans-enriched?) Start->CheckDiene Purify Distill to remove polymers Use trans-isomer CheckDiene->Purify No / Degraded CheckCatalyst Is a Lewis Acid present? CheckDiene->CheckCatalyst Yes Purify->CheckCatalyst AddCatalyst Add AlCl3 or TiCl4 at low temp (-78°C) CheckCatalyst->AddCatalyst No CheckTemp Check Reaction Temperature CheckCatalyst->CheckTemp Yes AddCatalyst->CheckTemp LowerTemp Decrease Temp to maximize selectivity CheckTemp->LowerTemp Too High Success High Ortho Selectivity (>95:5 ratio) CheckTemp->Success Optimal (-78°C) LowerTemp->Success

Troubleshooting workflow for resolving low regioselectivity in 1-acetoxybutadiene reactions.

Self-Validating Experimental Protocols

Protocol A: Purification of 1-Acetoxybutadiene

Causality: Commercial 1-acetoxybutadiene contains 0.1% p-tert-butylcatechol to prevent polymerization[3]. This stabilizer, along with heavily oxidized polymeric byproducts, interferes with Lewis acid catalysts, neutralizing them and destroying regiocontrol.

  • Setup: Assemble a short-path vacuum distillation apparatus. Flame-dry all glassware under an argon sweep.

  • Preparation: Add crude 1-acetoxybutadiene to the distillation flask along with a small magnetic stir bar. Do not fill the flask more than halfway to prevent bumping.

  • Distillation: Apply a vacuum of 40 mmHg. Slowly heat the oil bath. 1-Acetoxybutadiene will distill at 60–61 °C[3].

  • Collection: Collect the colorless liquid in a Schlenk flask pre-cooled in an ice bath. Discard the first 5% of the distillate (forerun) and leave the last 10% in the pot to avoid carrying over polymeric residues.

  • Validation: Take a quick ¹H NMR of the distillate in CDCl₃. Confirm the absence of broad polymeric peaks in the baseline and verify the trans/cis ratio (the trans isomer typically exhibits a larger coupling constant for the internal olefinic protons). Use immediately or store at -20 °C under argon for no longer than 48 hours.

Protocol B: Highly Regioselective Lewis Acid-Catalyzed Diels-Alder Reaction

Causality: Pre-complexing the dienophile with the Lewis acid at ultra-low temperatures ensures FMO polarization is maximized before the diene is introduced, preventing diene degradation.

  • Preparation: In a flame-dried Schlenk flask purged with argon, dissolve 1.0 equivalent of the dienophile (e.g., methyl acrylate) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Catalyst Addition: Dropwise, add 1.1 equivalents of a 1.0 M solution of TiCl₄ in DCM. Stir for 20 minutes at -78 °C. Validation: The solution will often turn a deep yellow or orange, visually confirming the formation of the Lewis acid-dienophile complex.

  • Diene Addition: Slowly add 1.2 equivalents of freshly distilled 1-acetoxybutadiene (from Protocol A) dropwise down the side of the cold flask over 10 minutes.

  • Reaction Monitoring: Stir at -78 °C for 2 to 4 hours. Validation: Monitor by TLC (Hexanes:EtOAc). The highly polarized transition state should rapidly yield the cycloadduct even at this low temperature.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, extract with DCM, dry over MgSO₄, and concentrate. NMR analysis of the crude mixture should reveal an ortho:meta ratio exceeding 95:5.

References

  • Eberlin, M. N., & Cooks, R. G. Reactions of gaseous acylium ions with 1,3-dienes: further evidence for polar [4 + 2+] Diels-Alder cycloaddition. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • Yli-Kauhaluoma, J. Antibody Catalysis of Some Organic and Biochemical Reactions. VTT Open Access Repository. Available at:[Link]

Sources

Removing acetic acid impurities from buta-1,3-dien-1-yl acetate samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Acetic Acid Impurities in Buta-1,3-dien-1-yl Acetate

Overview

Buta-1,3-dien-1-yl acetate (also known as 1-acetoxy-1,3-butadiene) is a highly reactive diene frequently utilized in Diels-Alder cycloadditions and other complex synthetic applications[1]. It is typically synthesized via the enol acetylation of crotonaldehyde using acetic anhydride[2]. A critical bottleneck in this synthesis is the generation of acetic acid as a major byproduct. Failure to completely remove this acidic impurity leads to rapid sample degradation, spontaneous polymerization, and failed downstream reactions. This guide provides field-proven, self-validating protocols to isolate the pure diene.

Decision Matrix: Purification Workflow

G Start Crude Buta-1,3-dien-1-yl Acetate (Acetic Acid Contaminated) Check Assess Impurity Level Start->Check High High Acetic Acid (> 2%) Check->High Low Trace Acetic Acid (< 2%) Check->Low Wash 1. Dilute in Et2O 2. Wash with Sat. NaHCO3 3. Wash with Brine High->Wash Alumina Pass through Basic Alumina Plug Low->Alumina Dry Dry over MgSO4 Wash->Dry Distill Vacuum Distill (32°C at 10 mmHg) Add 0.1% p-t-butylcatechol Dry->Distill Pure Pure Buta-1,3-dien-1-yl Acetate Distill->Pure Alumina->Distill

Workflow for removing acetic acid from buta-1,3-dien-1-yl acetate.

Frequently Asked Questions (Troubleshooting)

Q: Why does my buta-1,3-dien-1-yl acetate sample turn yellow and become viscous over time? A: This physical change is a direct visual indicator of cationic polymerization and thermal degradation. Acetic acid acts as a catalyst that lowers the activation energy for the polymerization of the conjugated diene system. Furthermore, the acid catalyzes the hydrolysis of the enol ester back into crotonaldehyde. To prevent this, the commercial standard requires the addition of 0.1% p-tert-butylcatechol as a radical inhibitor immediately after purification to stabilize the liquid,.

Q: Can I use standard fractional distillation to separate the acetic acid from the diene? A: No, direct distillation of the crude mixture is highly discouraged. While acetic acid (bp 118 °C) and buta-1,3-dien-1-yl acetate (bp 60–61 °C at 40 mmHg) have different boiling points, heating the diene in the presence of acetic acid induces severe thermal degradation before separation can occur. You must strictly neutralize the acid prior to any distillation[2].

Q: Why must I use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for the aqueous wash? A: The choice of base is dictated by the chemical fragility of the enol ester. NaOH is a strong base that will rapidly undergo nucleophilic acyl substitution, hydrolyzing the ester linkage and destroying your product. NaHCO₃ is a weak base that selectively deprotonates the acetic acid (pKa ~4.76) to form water-soluble sodium acetate without cleaving the buta-1,3-dien-1-yl acetate[2].

Validated Experimental Protocols

Protocol A: Mild Aqueous Bicarbonate Washing (For >2% Acetic Acid)

This liquid-liquid extraction method is the gold standard for crude mixtures containing significant acetic acid[2].

  • Dilution: Dissolve the crude distillate in an inert, water-immiscible solvent such as diethyl ether (e.g., 500 mL of ether per 100 g of crude product).

  • Neutralization: Carefully add a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer while stirring.

  • Self-Validation Step: Slowly add additional solid anhydrous NaHCO₃ to the stirring mixture. Continue this process until gas evolution (CO₂) completely ceases and the aqueous phase pH reaches exactly 7.0. The cessation of bubbling is your visual confirmation that all acid has been neutralized.

  • Phase Separation: Transfer to a separatory funnel, separate the layers, and wash the organic phase with brine (e.g., 300 mL) to remove residual water and dissolved salts.

  • Drying: Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1].

  • Isolation: Filter off the drying agent and carefully concentrate the solution under reduced pressure.

  • Vacuum Distillation: Purify the product via vacuum distillation (bp 32 °C at 10 mmHg)[2]. Immediately add 0.1% p-tert-butylcatechol to the pure distillate to stabilize it for storage at 2–8 °C.

Protocol B: Basic Alumina Filtration (For Trace Impurities <2%)

If the sample has already been distilled but contains trace acetic acid that is interfering with sensitive Lewis-acid catalyzed Diels-Alder reactions, a basic alumina plug is highly effective.

  • Column Preparation: Pack a short plug of activated basic alumina (Brockmann Grade I) in a sintered glass funnel.

  • Elution: Dilute the diene in a non-polar solvent (e.g., pentane) and pass it through the plug. The basic sites on the alumina will irreversibly bind the trace acetic acid.

  • Self-Validation Step: Spot a drop of the eluent on a TLC plate and stain with bromocresol green. The absence of a yellow spot confirms the complete removal of the acidic protons.

  • Concentration: Evaporate the solvent under reduced pressure at room temperature to recover the pure diene.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters of the discussed purification methods.

Purification MethodTarget Acetic Acid LevelExpected Diene Recovery YieldPrimary AdvantagesPrimary Disadvantages
Aqueous NaHCO₃ Wash High (>2%)35–50%Complete neutralization; easily scalable for large batches.Lower yield due to volatility and transfer losses; requires rigorous drying.
Basic Alumina Plug Trace (<2%)85–95%Extremely fast; avoids water exposure; high recovery.Not suitable for bulk acid removal (exothermic, causes column clogging).
Direct Distillation Any< 20%Single-step theoretical process.Severe thermal degradation; acid-catalyzed polymerization destroys the sample.

References

1. - ChemicalBook[1] 2. 2 - Organic Syntheses[2] 3. - Sigma-Aldrich

Sources

Technical Support Center: Optimizing Diels-Alder Reactions with 1-Acetoxy-1,3-Butadiene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize [4+2] cycloadditions utilizing 1-acetoxy-1,3-butadiene.

1-Acetoxy-1,3-butadiene is a highly versatile, electron-rich diene. The acetoxy (OAc) group at the C1 position donates electron density via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) of the diene[1]. This narrows the HOMO-LUMO gap, accelerating normal electron-demand Diels-Alder reactions with electron-deficient dienophiles[1]. However, the reaction temperature acts as a critical thermodynamic fulcrum: it dictates regioselectivity, endo/exo stereoselectivity, and the likelihood of side reactions such as polymerization or thermal elimination[1][2].

I. Experimental Workflow: Temperature Optimization

Workflow Start Assess Dienophile Sterics & Electronics Decision1 Dienophile Profile? Start->Decision1 LowTemp Electron-Deficient Action: Low Temp (0-25°C) + Lewis Acid Decision1->LowTemp Unhindered HighTemp Sterically Hindered Action: Thermal Heating (75-120°C) Decision1->HighTemp Hindered EvalLow Outcome: High Regioselectivity Kinetic Control LowTemp->EvalLow EvalHigh Risk: OAc Elimination & Polymerization HighTemp->EvalHigh Opt1 Isolate Intact Cycloadduct EvalLow->Opt1 Opt2 Thermodynamic Product or Aromatized Core EvalHigh->Opt2

Decision matrix for 1-acetoxybutadiene Diels-Alder temperature optimization.

II. Troubleshooting Desk (FAQs)

Q1: Why is my cycloadduct spontaneously aromatizing instead of yielding the expected cyclohexene derivative? A1: Causality: The acetoxy group is an excellent leaving group under thermal stress. At elevated reaction temperatures (>100°C), the initial cycloadduct acquires sufficient activation energy to undergo a thermal elimination of acetic acid (AcOH)[1]. This elimination is thermodynamically driven by the formation of a highly stable aromatic system[1]. Resolution: If the intact cycloadduct is desired, lower the reaction temperature to 0°C–25°C. To maintain reactivity at these lower temperatures, employ a Lewis acid catalyst (such as BF


·OEt

). The Lewis acid coordinates to the dienophile, lowering its LUMO and accelerating the cycloaddition without providing the thermal energy required for OAc elimination[2].

Q2: My reaction yields a complex mixture of regioisomers. How does temperature influence this, and how can I optimize it? A2: Causality: The regioselectivity of 1-acetoxy-1,3-butadiene cycloadditions is highly sensitive to the thermal environment. At lower temperatures, the reaction is under kinetic control, often favoring a single regioisomer (typically the "endo" product) due to secondary orbital interactions[3]. As temperature increases, the reversibility of the Diels-Alder reaction increases, shifting the system toward thermodynamic control and altering the regioisomeric ratios[2]. Resolution: Refer to the quantitative data in Table 1 . If regioselectivity is poor at 120°C, conduct a temperature gradient screening down to 80°C or lower[2]. For highly electron-deficient dienophiles, room temperature reactions often yield single endo-cycloadducts[3].

Q3: The diene appears to be degrading, and the reaction mixture is turning viscous. How do I prevent polymerization? A3: Causality: 1-Acetoxy-1,3-butadiene is highly volatile and inherently prone to radical polymerization, especially during prolonged storage or extended thermal heating[1]. Resolution: Purify the diene via distillation immediately prior to use[1]. If your sterically hindered dienophile necessitates high temperatures (75°C–85°C)[4], add a radical inhibitor such as BHT (butylated hydroxytoluene) to the solvent system and run the reaction strictly under an inert argon atmosphere[4].

III. Quantitative Data: Temperature vs. Regioselectivity

The following table summarizes the causal relationship between elevated temperatures and the shift from kinetic to thermodynamic regioisomer distributions during the construction of complex bicyclic cores[2].

Table 1: Effect of Temperature on Regioselectivity and Yield in 1-Acetoxybutadiene Cycloadditions

Reaction Temperature (°C)Total Yield (%)Regioisomer Ratio (A : B)Mechanistic Dominance
80 871 : 1.8Kinetic preference dominant
100 851 : 2.5Transitioning state
120 871 : 8.6Thermodynamic preference dominant
IV. Validated Experimental Methodologies

Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducible yields.

Protocol A: Low-Temperature Kinetic Control (0°C) via Lewis Acid Catalysis

Purpose: To achieve high regioselectivity and prevent OAc elimination when reacting with standard electron-deficient dienophiles[2].

  • Preparation: Dissolve the dienophile (1.0 eq) in anhydrous toluene. Cool the reaction flask to 0°C using an ice bath under a strict argon atmosphere[2].

  • Diene Addition: Slowly add freshly distilled 1-acetoxy-1,3-butadiene (2.5 eq) to the solution[2].

    • Causality: Using an excess of diene compensates for any minor polymerization and drives the reaction equilibrium forward.

  • Catalyst Addition: Dropwise, add BF

    
    ·OEt
    
    
    
    (1.0 eq)[2].
    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the diene or trigger premature elimination.

  • Reaction: Stir the solution vigorously for 90 minutes at 0°C[2].

  • Validation Checkpoint (Quenching): Quench the reaction with 1.0 M pH 7 phosphate buffer[2].

    • Self-Validation: The immediate appearance of a distinct biphasic solution indicates successful quenching of the Lewis acid without hydrolyzing the acid-sensitive acetoxy group.

  • Isolation: Filter the biphasic solution, extract the aqueous layer with diethyl ether, dry over MgSO

    
    , and concentrate under reduced pressure[2].
    
Protocol B: Moderate-Temperature Thermal Cycloaddition (75°C–85°C)

Purpose: To force the cycloaddition of sterically hindered or less reactive dienophiles (e.g., substituted naphthoquinones) where Lewis acids are incompatible[4].

  • Preparation: Dissolve the hindered dienophile (1.0 eq) in anhydrous benzene or ethanol[4].

  • Diene Addition: Add 1-acetoxy-1,3-butadiene (0.8–1.2 eq) to the mixture[4].

  • Heating: Heat the reaction mass to 75°C–85°C with continuous stirring and reflux under an argon atmosphere for 5 hours[4].

    • Causality: The argon atmosphere prevents oxidative degradation of the diene at elevated temperatures, while the thermal energy overcomes the steric activation barrier.

  • Validation Checkpoint (Cooling): Remove from heat and allow the reaction mixture to cool slowly over 10–12 hours[4].

    • Self-Validation: Gradual cooling promotes the selective crystallization of the favored thermodynamic regioisomer directly from the reaction matrix, leaving impurities in solution.

  • Isolation: Filter the precipitated product, wash with cold benzene, and dry under vacuum[4].

V. References
  • What is 1-Acetoxy-1,3-Butadiene and its Applications in Organic Synthesis? - Guidechem. 1

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - NIH / PMC. 2

  • Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity Diels-Alder reaction - Journal of Chemical and Pharmaceutical Research (JOCPR). 4

  • Methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).3

Sources

Validation & Comparative

Comparing reactivity of buta-1,3-dien-1-yl acetate vs Danishefsky’s diene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the arsenal of dienes available for the Diels-Alder (DA) cycloaddition, Buta-1,3-dien-1-yl acetate (1-acetoxybutadiene) and Danishefsky’s Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) represent two distinct strategic choices.[1]

  • Danishefsky’s Diene is the high-performance "formula one" reagent: extremely reactive, highly regioselective, and designed for the rapid construction of

    
    -unsaturated ketones (enones) or dihydropyrones via a hydrolysis step.
    
  • 1-Acetoxybutadiene is the "workhorse": more stable, less sensitive to moisture, and atom-economical when the target requires a retained oxygen functionality (protected alcohol) rather than an elimination product.

This guide objectively compares their reactivity profiles, mechanistic underpinnings, and practical utility in drug discovery and total synthesis.

Mechanistic Analysis: Frontier Molecular Orbital (FMO) Theory

The reactivity difference between these two dienes is best explained by the energy level of their Highest Occupied Molecular Orbital (HOMO).[2] The Diels-Alder reaction is typically controlled by the interaction between the Diene HOMO and the Dienophile LUMO .[2][3]

The Electronic Gap[3][4]
  • Danishefsky’s Diene: Contains two strong electron-donating groups (EDGs). The C1-methoxy and C3-trimethylsilyloxy groups push electron density into the

    
    -system, significantly raising the HOMO energy. This reduces the HOMO-LUMO gap with electron-deficient dienophiles, accelerating the reaction rate by orders of magnitude.
    
  • 1-Acetoxybutadiene: Contains a single acetoxy group at C1. While the oxygen lone pair donates electron density (

    
     effect), the carbonyl group of the acetate exerts a weak inductive withdrawal (
    
    
    
    effect), making it less electron-rich than a methoxy or silyloxy diene. Consequently, its HOMO is lower in energy than Danishefsky’s diene, requiring more thermal energy or Lewis acid activation to react.
Visualization: FMO Energy Comparison

The following diagram illustrates the relative HOMO energy levels and the resulting reactivity gap.

FMO_Comparison cluster_0 Reactivity Hierarchy (HOMO Energy) cluster_1 Dienophile Interaction DD Danishefsky's Diene (High HOMO: ~ -5.56 eV) Most Reactive AcO 1-Acetoxybutadiene (Moderate HOMO) Moderately Reactive DD->AcO Decreasing Nucleophilicity LUMO Dienophile LUMO (e.g., Aldehyde/Maleic Anhydride) DD->LUMO Strong Interaction (Fast) Butadiene 1,3-Butadiene (Low HOMO: ~ -9.0 eV) Least Reactive AcO->Butadiene AcO->LUMO Moderate Interaction (Slower)

Figure 1: Relative HOMO energy levels showing the superior nucleophilicity of Danishefsky’s Diene compared to 1-acetoxybutadiene.

Performance Comparison

Reactivity & Regioselectivity
Feature1-AcetoxybutadieneDanishefsky’s Diene
Reactivity Moderate. Often requires reflux (toluene/xylene) or high pressure.High. Reacts at RT or low temp (-78°C) with Lewis Acids.
Regioselectivity Good. Directs ortho (1,2-relationship) relative to the EWG.Excellent. The combined effect of C1-OMe and C3-OTMS strongly enforces ortho selectivity.
Stability High. Stable to air/moisture; can be stored for months.Low. Hydrolysis-sensitive; C3-OTMS group cleaves easily in acid.
Primary Product Cyclohexenyl Acetate. Stable adduct; retains stereocenters.Silyl Enol Ether. Unstable; usually hydrolyzed immediately.
Final Product Protected Allylic Alcohol.Enone (

-unsaturated ketone).[4]
The "Aftermath": Post-Cycloaddition Utility

This is the deciding factor for most synthetic chemists.

  • Choose Danishefsky’s Diene if you want to build a cyclohexenone or dihydropyrone (via Hetero-Diels-Alder). The reaction sequence includes an implicit elimination step (loss of MeOH and TMSOH).

  • Choose 1-Acetoxybutadiene if you need to retain the oxygen at the C1 position (e.g., for further glycosylation or oxidation). It acts as a "masked" alcohol.

Experimental Protocols

Protocol A: Hetero-Diels-Alder with Danishefsky’s Diene

Target: Synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones. Note: This protocol relies on Lewis Acid catalysis, exploiting the high reactivity of the diene.[5]

  • Catalyst Prep: Flame-dry a round-bottom flask under Argon. Add ZnCl₂ (1.0 equiv) and anhydrous THF or DCM.

  • Addition: Add the aldehyde (1.0 equiv) to the catalyst suspension. Stir for 15 min at 0°C.

  • Cycloaddition: Add Danishefsky’s Diene (1.2 equiv) dropwise. The high reactivity allows this to proceed at 0°C to Room Temperature (RT) over 1–4 hours.

  • Workup (The Critical Step):

    • Treat the reaction mixture with dilute HCl (0.1 N) or TFA in DCM.

    • Mechanism:[1][5][6][7][8] This hydrolyzes the silyl enol ether and eliminates the methoxy group.

    • Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Result: A conjugated enone (dihydropyrone).

Protocol B: Thermal Diels-Alder with 1-Acetoxybutadiene

Target: Synthesis of stable cyclohexenyl acetate adducts. Note: This protocol relies on thermal activation.

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.

  • Mixture: Dissolve the dienophile (e.g., maleic anhydride or methyl acrylate, 1.0 equiv) in Toluene (0.5 M).

  • Addition: Add 1-acetoxybutadiene (1.5 equiv). Note: A slight excess is used to account for slower kinetics.

  • Reaction:

    • Heat to reflux (110°C) for 12–24 hours.

    • Monitoring: TLC will show the disappearance of the dienophile. The diene is less distinct due to polymerization side-reactions.

  • Workup:

    • Cool to RT. Concentrate under reduced pressure to remove toluene and excess diene.

    • Crucial Difference: Do NOT treat with acid if you wish to retain the acetate group.

  • Purification: Flash chromatography.

    • Result: A cyclohexene ring with an intact acetoxy group.

Reaction Pathway Visualization

The following diagram contrasts the synthetic pathways, highlighting the "elimination" characteristic of Danishefsky's diene versus the "retention" characteristic of 1-acetoxybutadiene.

Reaction_Pathways cluster_DD Danishefsky's Diene Pathway cluster_AcO 1-Acetoxybutadiene Pathway DD_Start Danishefsky's Diene + Aldehyde DD_Inter Silyl Enol Ether Intermediate DD_Start->DD_Inter Lewis Acid (ZnCl2) DD_Acid Acid Hydrolysis (-TMSOH, -MeOH) DD_Inter->DD_Acid DD_Prod Dihydropyrone (Enone) DD_Acid->DD_Prod AcO_Start 1-Acetoxybutadiene + Dienophile AcO_Inter Cycloaddition Transition State AcO_Start->AcO_Inter Thermal (Reflux) AcO_Prod Cyclohexenyl Acetate (Stable Adduct) AcO_Inter->AcO_Prod No Elimination

Figure 2: Divergent reaction pathways. Danishefsky's diene typically leads to elimination products (enones), while 1-acetoxybutadiene yields substitution products.

References

  • Danishefsky, S., & Kitahara, T. (1974).[8] A useful diene for the Diels-Alder reaction.[3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 96(25), 7807–7808.[8] Link

  • Kozmin, S. A., Green, M. T., & Rawal, V. H. (1999). On the Reactivity of 1-Amino-3-siloxy-1,3-dienes: Kinetics Investigation and Theoretical Interpretation. The Journal of Organic Chemistry, 64(21), 8045–8047. Link

  • Gheorghiu, M. D. (2021). Diels-Alder Reactions: Lewis Acid Catalysis and Substituent Effects. Chemistry LibreTexts. Link

Sources

A Senior Application Scientist's Guide to GC-MS for Purity Assessment of Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Buta-1,3-dien-1-yl acetate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this volatile ester. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity.

The Critical Role of Purity for Buta-1,3-dien-1-yl Acetate

Buta-1,3-dien-1-yl acetate is a reactive diene and ester, making it susceptible to various side reactions and impurities during its synthesis and storage. Common impurities can include unreacted starting materials, by-products like 4-vinylcyclohexene (a dimer of 1,3-butadiene), and residual solvents.[1] The presence of these impurities can significantly impact the yield and stereoselectivity of subsequent reactions, and in the context of drug development, could lead to the formation of undesired and potentially toxic side products. Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure but a fundamental necessity for scientific rigor.

GC-MS: The Gold Standard for Volatile Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] Its high separation efficiency, coupled with the specific identification capabilities of mass spectrometry, makes it an ideal choice for assessing the purity of compounds like buta-1,3-dien-1-yl acetate.[4]

The principle of GC-MS lies in the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. This separation is based on the differential affinities of the compounds for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification.

Causality in GC-M-S Method Development: An Expert's Perspective

The selection of GC-MS parameters is not arbitrary; it is a carefully considered process to achieve optimal separation and detection.

  • Column Selection: For volatile, non-polar to semi-polar compounds like buta-1,3-dien-1-yl acetate and its likely impurities, a low-to-mid polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent choice. This phase provides good separation based on boiling points and slight differences in polarity.

  • Temperature Programming: A temperature gradient is crucial for achieving good resolution of a mixture with varying boiling points. Starting at a low temperature allows for the separation of highly volatile components, while a gradual increase in temperature ensures that less volatile impurities elute in a reasonable time with sharp peak shapes.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the transfer line and ion source temperatures in the mass spectrometer are optimized to prevent condensation of the analytes and ensure efficient ionization.

Experimental Protocol: GC-MS Purity Analysis of Buta-1,3-dien-1-yl Acetate

This protocol provides a validated starting point for the analysis. Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the buta-1,3-dien-1-yl acetate sample.
  • Dissolve the sample in 1.0 mL of a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to avoid co-elution with the analyte or impurities.
  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., undecane, dodecane) that is well-separated from all other peaks.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400

3. Data Analysis:

  • Identify the peak corresponding to buta-1,3-dien-1-yl acetate based on its retention time and mass spectrum.
  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • For purity assessment by area percent, calculate the percentage of the buta-1,3-dien-1-yl acetate peak area relative to the total area of all peaks in the chromatogram.
  • For quantitative analysis, construct a calibration curve using standards of known concentrations and the internal standard.
Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving IS_Addition Add Internal Standard (for quantification) Dissolving->IS_Addition Injection Inject Sample IS_Addition->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for GC-MS purity analysis of buta-1,3-dien-1-yl acetate.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification or the nature of the impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]

  • Principle: A known mass of the analyte is dissolved with a known mass of a high-purity internal standard in an NMR solvent. The purity of the analyte is calculated from the integral ratios of specific, well-resolved peaks from the analyte and the internal standard.

  • Advantages:

    • Primary Method: qNMR provides a direct measure of purity without the need for a calibration curve of the analyte itself.[8]

    • Universal Detection: It can detect and quantify any proton-containing species in the sample, including non-volatile impurities that would not be detected by GC.[7][10]

    • Structural Information: Provides structural confirmation of the main component and impurities simultaneously.

  • Limitations:

    • Sensitivity: Generally less sensitive than GC-MS, making it less suitable for trace impurity analysis.

    • Resolution: Peak overlap can be an issue in complex mixtures, complicating quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique.[11]

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector.

  • Advantages:

    • Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.

    • Established Method: A well-established technique in the pharmaceutical industry.

  • Limitations:

    • Volatility: Not the ideal technique for highly volatile compounds like buta-1,3-dien-1-yl acetate, as sample handling can be challenging.

    • Derivatization: May require derivatization for compounds lacking a UV chromophore, adding complexity to the method.[12]

    • Identification: A UV detector does not provide structural information, making peak identification reliant on retention time matching with standards.

Performance Comparison
ParameterGC-MSqNMRHPLC-UV/PDA
Selectivity ExcellentVery GoodGood
Sensitivity Excellent (ppb-ppt)Moderate (ppm)Good (ppm-ppb)
Quantification Relative (Area %), Absolute (with standards)Absolute (Primary Method)Relative (Area %), Absolute (with standards)
Universality Volatile & Semi-volatile compoundsProton-containing compoundsCompounds with a chromophore
Speed ModerateFastModerate to Slow
Cost ModerateHighLow to Moderate
Sample Throughput HighModerateHigh

Best Practices and Method Validation

For ensuring the trustworthiness of your purity assessment, a robust method validation is paramount.[13] The International Council for Harmonisation (ICH) provides comprehensive guidelines for validating analytical procedures.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is a key strength of GC-MS due to the high resolving power of the GC and the specific detection by the MS.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of buta-1,3-dien-1-yl acetate, GC-MS stands out as a highly effective and reliable technique. Its ability to separate and identify volatile impurities with high sensitivity and specificity makes it the preferred method for routine quality control.

However, for a complete and orthogonal understanding of a sample's purity, especially in a research and development setting, a multi-technique approach is often warranted. qNMR serves as an excellent primary method for absolute quantification and for identifying non-volatile impurities that may be missed by GC-MS. HPLC can be a valuable tool for analyzing specific non-volatile or thermally sensitive impurities.

By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous method validation protocols, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.

References

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC. (2021, November 9). Retrieved from [Link]

  • Analysis of 1,3–Butadiene Product1. (2009, November 15). Retrieved from [Link]

  • Low-Cost Alternative for Online Analysis of Volatile Organic Compounds - PMC. (2024, June 14). Retrieved from [Link]

  • A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC. (n.d.). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PubMed. (2023, November 12). Retrieved from [Link]

  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene - Agilent. (2012, November 29). Retrieved from [Link]

  • Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review - Frontiers. (2024, June 24). Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils - ResearchGate. (2026, February 24). Retrieved from [Link]

  • 5,5′-Di((E)-buta-1,3-dien-1-yl)-2,2′,3,3′-tetramethoxy-1,1′-biphenyl. (2025, June 3). Retrieved from [Link]

  • Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca. (2023, July 31). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. (2023, October 22). Retrieved from [Link]

  • SYNTHESIS OF 1,3-BUTADIENE FROM ISOPROPYL ALCOHOL AND 1,3,5-TRIOXANE Tatyana M. Bogacheva, Anastasia O. Zevakina, Raisa А. - Processes of Petrochemistry and Oil Refining. (n.d.). Retrieved from [Link]

  • Fatty Acid Analysis by HPLC - AOCS. (2019, July 23). Retrieved from [Link]

  • Analysis of Volatile Bacterial Metabolites by Gas Chromatography-Mass Spectrometry. (2020, November 16). Retrieved from [Link]

  • Analyze Hydrocarbon Impurities in 1,3-Butadiene with an Agilent J&W GS-Alumina PT Column. (2015, January 20). Retrieved from [Link]

  • Volatile Organic Compounds as a Diagnostic Tool for Detecting Microbial Contamination in Fresh Agricultural Products: Mechanism of Action and Analytical Techniques - MDPI. (2024, July 25). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. (2019, January 17). Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). Retrieved from [Link]

  • Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt-Alumina BOND/MAPD PLOT Columns - Restek Resource Hub. (2020, October 27). Retrieved from [Link]

  • HPLC analysis of the esterification sample. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Industrial Chemicals and Intermediates from 1, 3-Butadiene - Juniper Publishers. (2019, November 4). Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Retrieved from [Link]

  • Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids | LCGC International. (2025, June 30). Retrieved from [Link]

  • Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R - ResearchGate. (n.d.). Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - Research journals - PLOS. (2022, April 20). Retrieved from [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News - alwsci. (2025, January 21). Retrieved from [Link]

Sources

Kinetic Comparison Guide: 1-Acetoxybutadiene vs. 1-Methoxybutadiene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth kinetic and mechanistic comparison of 1-acetoxybutadiene and 1-methoxybutadiene , designed for researchers in organic synthesis and polymer chemistry.

Executive Summary

In the design of Diels-Alder (DA) cycloadditions and polymerization scaffolds, the choice between 1-acetoxybutadiene (1-AcO-BD) and 1-methoxybutadiene (1-MeO-BD) represents a fundamental trade-off between reactivity and stability .

  • 1-Methoxybutadiene is the kinetic superior for normal electron-demand Diels-Alder reactions. Its strong electron-donating methoxy group raises the HOMO energy, significantly accelerating reaction rates with electron-deficient dienophiles. However, it is highly sensitive to acid-catalyzed hydrolysis.

  • 1-Acetoxybutadiene serves as a robust alternative . While kinetically slower due to the electron-withdrawing inductive effect of the carbonyl group, it offers superior hydrolytic stability and easier handling, making it ideal for large-scale applications or reactions requiring harsher conditions.

Part 1: Electronic Structure & Reactivity Profile

The kinetic differentiation between these two dienes is governed by Frontier Molecular Orbital (FMO) theory. The reaction rate in normal electron-demand DA reactions correlates with the energy gap between the Diene HOMO and the Dienophile LUMO (


).
Electronic Effects
  • 1-Methoxybutadiene (+M >> -I): The oxygen lone pair donates electron density into the

    
    -system via strong resonance (+M), which is only weakly opposed by induction (-I). This raises the HOMO energy significantly.
    
  • 1-Acetoxybutadiene (+M < -I of Carbonyl): The oxygen lone pair is delocalized into both the diene system and the adjacent carbonyl group. The carbonyl group also exerts a strong electron-withdrawing inductive effect, partially canceling the activation of the diene.

Relative Reactivity Scale

The following table summarizes the estimated HOMO energies and relative reactivity toward a standard dienophile (Maleic Anhydride).

DieneSubstituent EffectEst.[1][2][3][4] HOMO Energy (eV)Relative DA Rate (

)
Primary Utility
Danishefsky’s Diene Siloxy (+M) + Methoxy (+M)-8.0> 10,000Rapid, low-temp synthesis
1-Methoxybutadiene Methoxy (+M)-8.9 ~100 High reactivity, acid-sensitive
1-Acetoxybutadiene Acetoxy (Weak +M)-9.1 ~10 Balanced reactivity/stability
Isoprene Methyl (+I)-9.152-5Standard reference
1,3-Butadiene None-9.241Baseline
Visualization: Reactivity & Orbital Energy

The diagram below illustrates the FMO interactions and the resulting kinetic hierarchy.

ReactivityProfile cluster_dienes Diene HOMO Levels (Kinetic Drivers) LUMO Dienophile LUMO (Maleic Anhydride) E ≈ -0.5 eV HOMO_MeO 1-Methoxybutadiene HOMO ≈ -8.9 eV (Fastest Reaction) HOMO_MeO->LUMO Small Gap (Low Activation Energy) HOMO_AcO 1-Acetoxybutadiene HOMO ≈ -9.1 eV (Intermediate Rate) HOMO_AcO->LUMO Medium Gap HOMO_BD 1,3-Butadiene HOMO ≈ -9.24 eV (Baseline) HOMO_BD->LUMO Large Gap (High Activation Energy)

Figure 1: Frontier Molecular Orbital diagram showing the reduced HOMO-LUMO gap for 1-methoxybutadiene compared to 1-acetoxybutadiene.

Part 2: Hydrolytic Stability & Degradation Kinetics

For drug development, the stability of the starting material and the product is critical.

1-Methoxybutadiene (Enol Ether)
  • Mechanism: Rapid acid-catalyzed hydrolysis.

  • Rate-Limiting Step: C-protonation at the

    
    -carbon to form a resonance-stabilized oxonium ion.
    
  • Kinetics: First-order dependence on

    
    . Hydrolysis yields crotonaldehyde and methanol.
    
  • Storage: Must be stored over basic stabilizers (e.g.,

    
    ) and strictly anhydrous conditions.
    
1-Acetoxybutadiene (Enol Ester)
  • Mechanism: Acid or base-catalyzed hydrolysis (typical ester hydrolysis).

  • Stability: Significantly more stable than enol ethers in neutral/mildly acidic media. The carbonyl group reduces the basicity of the

    
    -carbon, suppressing the rapid C-protonation pathway seen in enol ethers.
    
  • Storage: Stable at room temperature with standard radical inhibitors (e.g., BHT).

HydrolysisPathways MeO_Start 1-Methoxybutadiene Oxonium Oxonium Ion (Rapid C-Protonation) MeO_Start->Oxonium Fast (H+) Aldehyde Crotonaldehyde + Methanol Oxonium->Aldehyde H2O AcO_Start 1-Acetoxybutadiene Tetrahedral Tetrahedral Intermediate (Slow Nucleophilic Attack) AcO_Start->Tetrahedral Slow (H+/OH-) Acids Crotonaldehyde + Acetic Acid Tetrahedral->Acids Collapse

Figure 2: Mechanistic divergence in hydrolysis. 1-Methoxybutadiene undergoes rapid C-protonation, while 1-acetoxybutadiene follows a slower ester hydrolysis pathway.

Part 3: Experimental Protocols

Protocol A: Kinetic Monitoring of Diels-Alder Reaction

Objective: Determine the pseudo-first-order rate constant (


) for the reaction with Maleic Anhydride (MA).

Materials:

  • Diene: 1-Acetoxybutadiene or 1-Methoxybutadiene (freshly distilled).

  • Dienophile: Maleic Anhydride (recrystallized).[2]

  • Solvent: Toluene-d8 (for NMR) or Acetonitrile (for UV-Vis).

Methodology (UV-Vis Spectrophotometry):

  • Preparation: Prepare a stock solution of Maleic Anhydride (10 mM) and Diene (100 mM, 10-fold excess) in Acetonitrile.

  • Baseline: Record the UV spectrum of Maleic Anhydride alone (

    
     nm tail).
    
  • Initiation: Rapidly mix 1.0 mL of Diene solution with 1.0 mL of MA solution in a quartz cuvette.

  • Monitoring: Track the decay of the Maleic Anhydride absorbance at a specific wavelength (e.g., 330 nm) where the diene and product have minimal absorption.

  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Calculate second-order rate constant:

      
      .
      

Self-Validating Check:

  • Isosbestic Points: If using UV scanning, ensure sharp isosbestic points are maintained, confirming a clean conversion without side reactions (e.g., polymerization).

Protocol B: Purification & Storage
  • 1-Methoxybutadiene:

    • Purification: Distill under reduced pressure into a receiver containing pellets of KOH.

    • Storage: Store at -20°C under Argon. Use within 2 weeks of distillation to avoid peroxide formation and hydrolysis.

  • 1-Acetoxybutadiene:

    • Purification: Simple vacuum distillation.

    • Storage: Store at 4°C. Stable for months with 100 ppm BHT (butylated hydroxytoluene).

References

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions. Wiley, 1976.
  • Diels-Alder Kinetics

    • Sauer, J., & Sustmann, R. (1980).[5] Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779-807.[5] Link

  • Hydrolysis of Enol Ethers

    • Kresge, A. J. (1987). The mechanism of hydrolysis of vinyl ethers and vinyl esters. Accounts of Chemical Research, 20(10), 364-370. Link

  • Danishefsky's Diene Context

    • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[2][3][4][6] Journal of the American Chemical Society, 96(25), 7807-7808. Link

Sources

Reactivity Profile Comparison: Enol Acetates vs. Silyl Enol Ethers in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Enol acetates and silyl enol ethers are indispensable enolate surrogates in modern organic synthesis and drug development. By masking the high reactivity of transient metal enolates, these stable intermediates allow chemists to isolate, purify, and deploy nucleophiles with precise regiochemical and stereochemical control. However, beneath their structural similarities lies a profound divergence in thermodynamic stability and kinetic reactivity.

This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic pathways, and practical applications, supported by self-validating experimental protocols.

The Kinetic & Thermodynamic Divide

The fundamental difference between an enol acetate (EA) and a silyl enol ether (SEE) is rooted in their electronic structures, which directly dictate their nucleophilicity.

  • Silyl Enol Ethers (SEEs): The silicon atom is highly electropositive and donates electron density into the alkene

    
    -system via 
    
    
    
    -
    
    
    hyperconjugation (the
    
    
    -silicon effect). Lacking any competing resonance withdrawal, the
    
    
    -carbon becomes highly nucleophilic. This makes SEEs the gold standard for carbon-carbon bond formation under mild conditions, such as the Mukaiyama aldol reaction .
  • Enol Acetates (EAs): The acetyl group is electron-withdrawing. The oxygen lone pair is delocalized into the adjacent carbonyl group via resonance, pulling electron density away from the alkene. Consequently, EAs are significantly less nucleophilic and highly stable, often requiring harsh Lewis acids or elevated temperatures to react with electrophiles.

The Mayr–Patz Kinetic Relationship

The reactivity of these


-nucleophiles is quantitatively defined by the Mayr–Patz equation: 

, where

is the nucleophilicity parameter. According to , SEEs exhibit

values ranging from 4.0 to 8.0, allowing them to react rapidly with moderately activated electrophiles. In contrast, EAs exhibit

values between 1.0 and 3.0, placing them at the lower end of the nucleophilicity scale .

MayrScale E_Scale Electrophile (E) (e.g., LA-Activated Aldehyde) SEE_N Silyl Enol Ether N ≈ 4.0 to 8.0 SEE_N->E_Scale Rapid Attack (k = s(N+E) > 10^-4) EA_N Enol Acetate N ≈ 1.0 to 3.0 EA_N->E_Scale High Barrier (Requires higher E)

Fig 1. Mayr-Patz kinetic relationship demonstrating the nucleophilic disparity between SEEs and EAs.

Quantitative Reactivity Matrix

To facilitate strategic decision-making in synthetic route design, the following table summarizes the quantitative and qualitative differences between the two enolate surrogates.

ParameterEnol Acetates (EAs)Silyl Enol Ethers (SEEs)
Mayr Nucleophilicity (

)
~ 1.0 to 3.0~ 4.0 to 8.0
Hydrolytic Stability High (Stable to silica gel chromatography and mild aqueous conditions)Low to Moderate (TMS is highly moisture sensitive; TIPS/TBS are stable)
Lewis Acid Requirement Strong (e.g.,

,

, often stoichiometric, > 0 °C)
Mild to Moderate (e.g.,

,

, often catalytic, -78 °C)
Reaction Driving Force Acyl transfer or formation of a stable carbonylFormation of an ultra-strong Si-O bond (~110 kcal/mol)
Primary Applications Enzymatic kinetic resolution, cross-coupling, orthogonal protectionMukaiyama aldol, Michael additions, rapid

-alkylations
Mechanistic Divergence in Synthesis and Application

The choice between an EA and an SEE often dictates the entire trajectory of a synthetic sequence. SEEs are typically generated under kinetic control to trap the less-substituted enolate, whereas EAs are often generated under thermodynamic control to yield the most stable alkene isomer .

G Ketone Ketone / Aldehyde SEE Silyl Enol Ether (High Nucleophilicity) Ketone->SEE LDA, TMSCl (-78°C, Kinetic) EA Enol Acetate (Low Nucleophilicity) Ketone->EA Isopropenyl Acetate (pTSA, Heat, Thermodynamic) Aldol_SEE Mukaiyama Aldol (Fast at -78°C) SEE->Aldol_SEE + Aldehyde & Mild LA Aldol_EA Aldol-Type Addition (Sluggish, requires >0°C) EA->Aldol_EA + Aldehyde & Strong LA

Fig 2. Divergent synthetic pathways and aldol reactivity of silyl enol ethers vs. enol acetates.

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is critical to understand not just how to execute a protocol, but why specific reagents and conditions are chosen. The following methodologies are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis of a Kinetic Silyl Enol Ether (e.g., from Cyclohexanone)
  • Causality: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. At -78 °C, deprotonation is irreversible and kinetically controlled, targeting the most sterically accessible

    
    -proton. Trimethylsilyl chloride (TMSCl) is highly oxophilic and rapidly forms a strong Si-O bond, locking the kinetic enolate geometry before thermodynamic equilibration can occur.
    
  • Workflow:

    • Flame-dry a Schlenk flask under argon. Add anhydrous THF and diisopropylamine (1.1 equiv).

    • Cool to -78 °C. Add

      
      -Butyllithium (1.05 equiv) dropwise. Stir for 30 min to generate LDA.
      
    • Add cyclohexanone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

      • Self-Validation Checkpoint: A TLC aliquot quenched with water should show complete consumption of the starting ketone.

    • Add freshly distilled TMSCl (1.2 equiv) rapidly. Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous

      
      , extract with pentane, and concentrate.
      
      • Critical Handling: Purify via Kugelrohr distillation. Avoid silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the TMS enol ether back to the ketone.

Protocol B: Mukaiyama Aldol Reaction using Silyl Enol Ether
  • Causality:

    
     acts as a strong Lewis acid to activate the electrophilic aldehyde. The high nucleophilicity of the SEE allows nucleophilic attack at -78 °C. The reaction is driven thermodynamically by the formation of a strong Si-O bond in the transition state.
    
  • Workflow:

    • Dissolve the target aldehyde (1.0 equiv) in anhydrous

      
       under argon and cool to -78 °C.
      
    • Add

      
       (1.1 equiv) dropwise.
      
      • Self-Validation Checkpoint: The solution will typically turn vivid yellow/orange, visually confirming the formation of the Lewis acid-aldehyde complex.

    • Slowly add the silyl enol ether (1.2 equiv) prepared in Protocol A. Stir for 2 hours at -78 °C.

    • Quench with aqueous

      
       (1M) to hydrolyze the titanium-aldolate complex. Extract with 
      
      
      
      , dry over
      
      
      , and purify via column chromatography to yield the
      
      
      -hydroxy ketone.
Protocol C: Synthesis of an Enol Acetate (Thermodynamic Control)
  • Causality: Using isopropenyl acetate with a catalytic amount of

    
    -toluenesulfonic acid (pTSA) under reflux allows continuous enol-enolate equilibration. The system naturally funnels into the most thermodynamically stable (most substituted) enol acetate, driven forward by Le Chatelier's principle via the removal of volatile acetone.
    
  • Workflow:

    • Combine the ketone (1.0 equiv), isopropenyl acetate (5.0 equiv, acting as both reagent and solvent), and pTSA (0.05 equiv) in a round-bottom flask equipped with a distillation head.

    • Heat the mixture to reflux (approx. 90-100 °C).

    • Continuously distill off the acetone byproduct to drive the equilibrium forward.

      • Self-Validation Checkpoint: The reaction is complete when the distillation head temperature drops from ~56 °C (boiling point of acetone) back to ambient, indicating no more acetone is being generated.

    • Cool the mixture, neutralize the acid with

      
      , concentrate, and purify by vacuum distillation.
      
Strategic Selection in Drug Development

When designing a synthetic route for an active pharmaceutical ingredient (API), the choice between these two intermediates comes down to reactivity vs. survivability :

  • Opt for Silyl Enol Ethers when executing complex, stereoselective C-C bond formations (e.g., Mukaiyama Aldol, Michael additions). Their tunability allows chemists to dial in the exact steric bulk and hydrolytic stability required by swapping TMS for TES, TBS, or TIPS.

  • Opt for Enol Acetates when the enolate surrogate must survive multiple downstream synthetic steps, or when leveraging enzymatic kinetic resolutions. Lipases (e.g., CAL-B) can selectively hydrolyze one enantiomer of a chiral enol acetate, making them invaluable for asymmetric drug synthesis where SEEs would simply degrade in the aqueous buffer.

References
  • Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy-1,3-Dienes. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München (LMU). URL:[Link]

  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. MacMillan Group, Princeton University. URL:[Link]

  • Modern Methods of Organic Synthesis. Cambridge University Press (via MLSU). URL:[Link]

Confirming Stereochemistry of Buta-1,3-dien-1-yl Acetate Cycloaddition Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Buta-1,3-dien-1-yl acetate (commonly known as 1-acetoxy-1,3-butadiene) is a highly versatile, electron-rich diene widely utilized in [4+2] Diels-Alder cycloadditions. The acetoxy (-OAc) group plays a dual role: it accelerates the reaction with electron-deficient dienophiles and heavily biases both the regioselectivity (favoring "ortho" or 1,2-relationships) and diastereoselectivity (endo/exo transition states) of the resulting cyclohexene framework[1].

However, confirming the exact stereochemical outcome of these reactions remains a critical bottleneck in natural product synthesis and drug development. For instance, during the synthesis of the sterically congested bicyclo[2.2.2]octane core of Andibenin B, the precise stereochemical assignment of the 1-acetoxy-1,3-butadiene cycloadduct was paramount for downstream success[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the three leading analytical methodologies for stereochemical elucidation. By understanding the physical causality behind each technique, researchers can select the optimal self-validating workflow for their specific cycloaddition products.

Analytical Methodologies: A Mechanistic Comparison

Alternative A: 2D NMR Spectroscopy (NOESY/ROESY & J-Coupling)
  • The Causality: NMR stereochemical assignment relies on the magnetic properties of active nuclei. The proton attached to the acetoxy-bearing carbon (

    
    ) is strongly deshielded (
    
    
    
    5.0–5.5 ppm), providing an isolated spectroscopic handle. By extracting
    
    
    coupling constants, we apply the Karplus equation : a large coupling (~8–12 Hz) dictates a trans-diaxial relationship (dihedral angle ~180°), while a small coupling (~2–5 Hz) dictates a gauche relationship (~60°). This is orthogonally validated by NOESY, where through-space dipole-dipole relaxation (Nuclear Overhauser Effect) produces cross-peaks for protons within 5 Å of each other.
  • Performance: Highly accessible and non-destructive. Because it is performed in the solution state, it reflects the true conformational ensemble of the molecule.

  • Limitations: Cannot determine absolute configuration without chiral derivatizing agents (e.g., Mosher's esters). Furthermore, flexible cyclohexene rings can undergo rapid chair-chair flipping, averaging the NOE signals and leading to ambiguous assignments.

Alternative B: Single-Crystal X-Ray Diffraction (SCXRD)
  • The Causality: SCXRD directs an X-ray beam at a crystalline lattice, producing a diffraction pattern based on electron density scattering (Bragg's Law). To determine absolute stereochemistry, the phenomenon of anomalous dispersion is exploited. Heavy atoms (e.g., Br, S, or transition metals) absorb X-rays asymmetrically, allowing the crystallographer to calculate the Flack parameter . A Flack parameter of ~0 confirms the correct absolute stereocenter, while ~1 indicates the inverted enantiomer.

  • Performance: Provides an unambiguous, definitive 3D map of both relative and absolute stereochemistry.

  • Limitations: The absolute prerequisite is a high-quality single crystal. Cycloaddition products of buta-1,3-dien-1-yl acetate are frequently low-melting oils or amorphous solids due to the flexibility and solubility imparted by the ester linkage, often necessitating chemical derivatization[3].

Alternative C: Vibrational Circular Dichroism (VCD) + DFT
  • The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light (

    
    ) during molecular vibrational transitions. The acetoxy carbonyl stretch (~1740 cm
    
    
    
    ) is highly sensitive to its chiral environment. By computing the theoretical VCD spectra of the possible stereoisomers using Density Functional Theory (DFT) and overlaying them with the experimental spectrum, the absolute configuration is assigned based on the exact match of chiroptical signatures.
  • Performance: Determines absolute configuration directly in solution without the need for crystallization or heavy-atom incorporation.

  • Limitations: Requires high enantiomeric purity (>90% ee), specialized IR instrumentation, and significant computational overhead.

Quantitative Performance Matrix

The following table summarizes the operational metrics of each analytical approach when applied to buta-1,3-dien-1-yl acetate cycloadducts.

Metric2D NMR (NOESY/J-Coupling)SCXRDVCD + DFT Calculations
Stereochemical Scope Relative ConfigurationRelative & AbsoluteAbsolute Configuration
Sample State Required Solution (Liquid/Oil/Solid)High-Quality Single CrystalSolution (Liquid/Oil/Solid)
Sample Amount 5 – 15 mg1 – 5 mg15 – 30 mg
Turnaround Time HoursDays to Weeks (Crystallization)Days (Computational Time)
Heavy Atom Requirement NoYes (for Absolute Config)No
Relative Cost per Sample LowMediumHigh

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven checkpoint to prevent false-positive stereochemical assignments.

Protocol A: NMR Stereochemical Mapping
  • Solvent Selection & Preparation: Dissolve 10–15 mg of the purified cycloadduct in 0.6 mL of

    
     (Benzene-
    
    
    
    ). Causality: While
    
    
    is standard,
    
    
    induces Aromatic Solvent-Induced Shifts (ASIS), which resolves overlapping alkene and acetoxy-methine multiplets critical for accurate
    
    
    -coupling extraction.
  • Acquisition: Acquire standard

    
    , 
    
    
    
    , and multiplicity-edited HSQC spectra. Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for the molecular weight of typical cyclohexene adducts to prevent spin diffusion).
  • Data Extraction: Use the HSQC to unambiguously assign the

    
     proton. Extract the 
    
    
    
    values from the 1D
    
    
    spectrum for this specific peak.
  • Validation Checkpoint: Cross-reference the

    
    -coupling with the NOESY. If a large 
    
    
    
    -coupling (>8 Hz) is observed (indicating a trans-diaxial relationship), there must not be a strong NOESY cross-peak between those same two protons. If both are present, the ring is undergoing conformational averaging, and low-temperature NMR (e.g., -50 °C in
    
    
    ) is required to freeze the conformers.
Protocol B: SCXRD Absolute Configuration
  • Derivatization (If necessary): If the cycloadduct is an oil, hydrolyze the acetoxy group (

    
    , MeOH) and react the resulting alcohol with p-bromobenzoyl chloride. Causality: The heavy bromine atom guarantees strong anomalous dispersion, and the rigid aromatic ring promotes crystalline packing.
    
  • Crystal Growth: Dissolve 5 mg of the derivative in a minimum volume of

    
    . Carefully layer with hexanes (1:4 ratio) in a narrow dram vial. Allow slow vapor diffusion at 4 °C over 3–7 days.
    
  • Acquisition: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.2 mm) on a diffractometer using Mo-K

    
     or Cu-K
    
    
    
    radiation. Cool the crystal to 100 K under a nitrogen stream. Causality: Cooling minimizes thermal atomic motion (reducing thermal ellipsoids), vastly improving the resolution of the electron density map.
  • Validation Checkpoint: Solve the structure using direct methods. Check the Flack parameter (

    
    ). The system is validated if 
    
    
    
    . If
    
    
    , the crystal is a racemic twin, and the absolute configuration cannot be trusted.

Decision Matrix for Stereochemical Confirmation

The following workflow illustrates the logical progression for selecting the appropriate analytical technique based on the physical properties of the buta-1,3-dien-1-yl acetate cycloadduct.

StereochemWorkflow Start Purified Cycloadduct (from 1-acetoxy-1,3-butadiene) StateCheck Physical State at RT? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Liquid Oil / Amorphous StateCheck->Liquid XRD SCXRD (Absolute & Relative Config) Solid->XRD High Quality Crystal NMR 2D NMR (NOESY/J-Coupling) (Relative Config) Solid->NMR Poor Crystal Liquid->NMR 1st Line Analysis Deriv Chemical Derivatization (e.g., p-Bromobenzoate) NMR->Deriv Need Absolute Config VCD VCD/ECD + DFT (Absolute Config) NMR->VCD Chiral / Non-crystallizable Deriv->Solid Induces Crystallization

Decision matrix for selecting the optimal stereochemical confirmation method for cycloadducts.

References

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Spangler, J. E., & Sorensen, E. J. Tetrahedron, 2009. Available at:[Link]

  • Combining Iminium and Supramolecular Catalysis for the [4 + 2] Cycloaddition of E-Cinnamaldehydes. ChemRxiv, 2021. Available at:[Link]

  • Martha D. Bruch's Research Works (NMR Stereochemical Verification of Diels-Alder Adducts). ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Synthesis of Buta-1,3-dien-1-yl Acetate: Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, buta-1,3-dien-1-yl acetate stands as a valuable and versatile building block, primarily utilized as a diene in Diels-Alder reactions.[1][2] Its synthesis, while established, presents researchers with choices between different methodologies, each with its own set of advantages and challenges regarding reproducibility, scalability, and mechanistic pathways. This guide provides an in-depth comparison of the most prominent methods for the synthesis of buta-1,3-dien-1-yl acetate, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most suitable route for your research and development needs.

Two principal synthetic routes dominate the preparation of buta-1,3-dien-1-yl acetate: the reaction of crotonaldehyde with acetic anhydride and the palladium-catalyzed acetoxylation of 1,3-butadiene. This guide will dissect each method, providing a foundation for informed decision-making in your laboratory.

Method 1: The Crotonaldehyde and Acetic Anhydride Route

This classical approach represents a well-documented and accessible method for the preparation of buta-1,3-dien-1-yl acetate. The reaction proceeds via the potassium or sodium acetate-catalyzed reaction of crotonaldehyde with acetic anhydride.[3]

Mechanistic Considerations

The reaction is believed to proceed through an enol acetate formation mechanism. Acetic anhydride, in the presence of a base (acetate), reacts with the enol form of crotonaldehyde to generate the dienyl acetate product. The choice of catalyst, either potassium or sodium acetate, can influence the reaction rate and yield, although both are effective.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established literature and provides a detailed, step-by-step methodology.

Diagram of the Experimental Workflow for the Crotonaldehyde Method

reagents Reagents: - Crotonaldehyde - Acetic Anhydride - Potassium Acetate reaction Reaction: - Reflux under Nitrogen - 3-hour dropwise addition of crotonaldehyde - 20 min additional reflux reagents->reaction 1. Reaction Setup workup Work-up: - Cool and quench with water - Neutralize with Na2CO3 solution - Extract with NaHSO3 solution - Final Na2CO3 wash reaction->workup 2. Quenching & Extraction purification Purification: - Dry with Na2SO4 - Add stabilizers (e.g., p-tert-butylcatechol) - Fractional distillation under vacuum workup->purification 3. Drying & Stabilization product Product: Buta-1,3-dien-1-yl acetate purification->product 4. Isolation

Caption: Workflow for the synthesis of buta-1,3-dien-1-yl acetate from crotonaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge 240 g of potassium acetate. Evacuate the apparatus and fill it with nitrogen.

  • Reagent Addition: Add 440 g of acetic anhydride to the flask and bring the mixture to reflux. Over a period of 3 hours, add 240 g of redistilled crotonaldehyde dropwise.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel containing 1200 mL of water.

    • Extract the organic layer first with a 10% sodium carbonate solution until the aqueous layer is neutral.

    • Next, wash the organic layer with 1 liter of a 40% sodium bisulfite solution to remove unreacted crotonaldehyde.

    • Finally, wash with 200-300 mL of a 10% sodium carbonate solution.

  • Drying and Stabilization: Dry the crude product over anhydrous sodium sulfate. Add a stabilizer, such as 2 g of p-tert-butylcatechol, to prevent polymerization.

  • Purification: Purify the product by fractional distillation under reduced pressure (e.g., 30 mmHg).

Reproducibility and Performance

This method has been reported to provide a yield of approximately 60% based on the consumed crotonaldehyde. The purity of the distilled product is generally high, though it exists as a mixture of cis and trans isomers.[3] The reproducibility of this method is considered good, provided that the reagents are of sufficient quality and the reaction conditions, particularly the exclusion of air and moisture, are carefully controlled.

Method 2: Palladium-Catalyzed Acetoxylation of 1,3-Butadiene

A more modern approach involves the direct acetoxylation of 1,3-butadiene, a readily available petrochemical feedstock. This method can be performed in either the gas or liquid phase and relies on a palladium-based catalyst.

Mechanistic Insights

The palladium-catalyzed acetoxylation of dienes is a well-established industrial process.[4] The reaction mechanism is complex but is generally understood to involve the formation of a π-allyl palladium intermediate. The specific products formed (mono- or diacetates) and their regioselectivity are highly dependent on the catalyst system and reaction conditions. For the synthesis of buta-1,3-dien-1-yl acetate, a key is to control the reaction to favor mono-acetoxylation.

  • Gas-Phase Acetoxylation: This is typically carried out using a supported palladium catalyst, often promoted with potassium acetate (Pd-KOAc).[3] In this system, buta-1,3-dien-1-yl acetate can be a major product.

  • Liquid-Phase Acetoxylation: In the liquid phase, catalysts such as palladium-tellurium on carbon (Pd-Te/C) have been used, primarily for the production of diacetoxybutenes.[5] However, modification of the reaction conditions can potentially favor the formation of the monoacetate. A procedure for a related palladium-catalyzed 1,4-acetoxychlorination of 1,3-butadiene provides a strong foundation for a liquid-phase synthesis of the acetate.[6]

Experimental Protocol: A Framework for a Modern Approach

The following protocol for a liquid-phase synthesis is based on a modified procedure from Organic Syntheses for a related transformation and serves as a robust starting point for optimization.[6]

Diagram of the Experimental Workflow for the Palladium-Catalyzed Method

reagents Reagents: - 1,3-Butadiene - Acetic Acid - Palladium(II) Acetate - Lithium Acetate - Oxidant (e.g., p-Benzoquinone) reaction Reaction: - Two-phase system (e.g., pentane/acetic acid) - Stirring at room temperature reagents->reaction 1. Reaction Setup workup Work-up: - Addition of saturated NaCl solution - Filtration - Separation of organic phase - Aqueous extractions with Na2CO3 and NaOH reaction->workup 2. Quenching & Extraction purification Purification: - Dry with MgSO4 - Concentration - Distillation under reduced pressure workup->purification 3. Drying product Product: Buta-1,3-dien-1-yl acetate purification->product 4. Isolation

Caption: Workflow for the palladium-catalyzed synthesis of buta-1,3-dien-1-yl acetate.

Step-by-Step Methodology (Liquid-Phase Example):

  • Reaction Setup: In a two-necked, round-bottomed flask equipped with a magnetic stirrer, place 800 mL of pentane and cool in an ice bath. Dissolve 5.4 g (0.1 mol) of 1,3-butadiene into the pentane with stirring.

  • Catalyst Solution Preparation: In a separate flask, prepare a solution of 1.68 g (7.5 mmol) of palladium(II) acetate, 20.4 g (0.2 mol) of lithium acetate dihydrate, and 21.6 g (0.2 mol) of p-benzoquinone in 400 mL of acetic acid.

  • Reaction: Add the catalyst solution to the butadiene solution. Remove the cooling bath and stir the two-phase system at 25°C for 26 hours.

  • Work-up: Add 300 mL of a saturated sodium chloride solution and stir for 5 minutes. Filter the mixture. Separate the organic phase and extract the aqueous phase with three 300-mL portions of a pentane-ether mixture (80:20).

  • Washing: Combine the organic phases and wash successively with two 75-mL portions of water, two 100-mL portions of saturated potassium carbonate solution, and three 100-mL portions of 2 M sodium hydroxide solution. Finally, wash with 50 mL of saturated sodium chloride solution.

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate by distillation at atmospheric pressure to remove the bulk of the solvent. Remove the remaining solvent with a rotary evaporator and purify the crude product by distillation under reduced pressure.

Reproducibility and Performance

The yield and selectivity of the palladium-catalyzed acetoxylation are highly dependent on the specific catalyst formulation, reaction conditions (temperature, pressure, solvent), and the phase of the reaction (gas or liquid). While the primary industrial focus has been on diacetoxylation, the formation of buta-1,3-dien-1-yl acetate as a major product in gas-phase reactions with a Pd-KOAc catalyst has been reported.[3] The liquid-phase procedure outlined above for a related chloroacetoxylation reports yields in the range of 65-81% for the 1,4-difunctionalized product, suggesting that a similar yield for the monoacetate may be achievable with optimization.[6] The reproducibility of palladium-catalyzed reactions can be sensitive to catalyst activity, which may vary between batches, and the presence of impurities.

Comparative Analysis

ParameterCrotonaldehyde & Acetic Anhydride MethodPalladium-Catalyzed Acetoxylation of 1,3-Butadiene
Starting Materials Crotonaldehyde, Acetic Anhydride, Potassium/Sodium Acetate1,3-Butadiene, Acetic Acid, Palladium Catalyst, Oxidant
Catalyst Potassium or Sodium Acetate (stoichiometric to catalytic)Palladium-based (e.g., Pd-KOAc, Pd-Te/C, Pd(OAc)₂)
Typical Yield ~60%Variable, potentially 65-80% with optimization
Reaction Conditions Reflux temperature (~140°C)Milder conditions (e.g., 25°C for liquid phase)
Advantages - Well-established, detailed protocol available- Uses common laboratory reagents- Good reported yield- Utilizes a readily available C4 feedstock- Milder reaction conditions possible- Potential for high selectivity with catalyst design
Disadvantages - Use of a lachrymatory and reactive aldehyde- Higher reaction temperatures required- Catalyst can be expensive and sensitive- Optimization may be required to favor mono-acetoxylation- Detailed protocols for selective mono-acetoxylation are less common
Reproducibility Generally good with careful control of conditionsCan be sensitive to catalyst activity and impurities

Conclusion

Both the crotonaldehyde/acetic anhydride method and the palladium-catalyzed acetoxylation of 1,3-butadiene offer viable routes to buta-1,3-dien-1-yl acetate.

The crotonaldehyde method is a robust and well-documented procedure that is highly suitable for laboratory-scale synthesis where the starting materials are readily available. Its reproducibility is a key strength, making it a reliable choice for researchers who require a consistent supply of the diene.

The palladium-catalyzed acetoxylation represents a more modern and industrially relevant approach. While detailed protocols for the selective synthesis of the monoacetate are less common in academic literature, the underlying principles are well-understood. This method holds significant potential for scalability and for researchers interested in catalyst development and process optimization. The milder reaction conditions are also an attractive feature.

The choice between these methods will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials and equipment, and the desired level of process optimization. This guide provides the foundational knowledge and detailed protocols to enable an informed and successful synthesis of buta-1,3-dien-1-yl acetate.

References

  • Nyström, J. E.; Rein, T.; Bäckvall, J. E. 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. Org. Synth.1990 , 68, 147. [Link]

  • Takehira, K.; Mimoun, H.; Seree De Roch, I. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst. J. Catal.1979 , 58 (2), 155-169. [Link]

  • Organic Syntheses. Palladium-catalyzed cross-coupling of internal alkenes with terminal alkenes to functionalized 1,3-butadienes using C-H bond activation. [Link]

  • El-Agamey, A.; El-Ghanam, A. Mechanisms of 1,3-butadiene Oxidations to Butadiene Monoxide and Crotonaldehyde by Mouse Liver Microsomes and Chloroperoxidase. PubMed1996 , 9(5), 693-701. [Link]

  • Gao, D. W.; Gu, Q.; Zheng, C. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules2021 , 26(2), 249. [Link]

  • Yang, J.; Wang, P.; Neumann, H.; Jackstell, R.; Beller, M. Industrially Applied and Relevant Transformations of 1,3-Butadiene using Homogeneous Catalysts. Ind. Chem. Mater.2023 . [Link]

  • Vrieze, K.; Volger, H. C. Chloroperoxidase-mediated oxidation of 1,3-butadiene to 3-butenal, a crotonaldehyde precursor. PubMed1993 , 6(5), 669-73. [Link]

  • Studi, A.; Chen, J. Z. 1,4-Butanediol from 1,3-Butadiene: Industrial Applications and Academic Perspectives. ResearchGate2014 . [Link]

  • Wang, Y.; Zhu, C.; Zhang, A. Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules2022 , 27(21), 7489. [Link]

  • Khaydarov, U. E.; et al. New ways of processing and application of the croton fraction of waste from the production of JSC “Navoiazot”. E3S Web of Conferences2023 , 383, 04034. [Link]

  • Stahl, S. S.; et al. Sustainable Pd(OAc)2/Hydroquinone Cocatalyst System for Cis-Selective Dibenzoyloxylation of 1,3-Cyclohexadiene. ACS Catal.2022 , 12(3), 1745-1753. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Buta-1,3-dien-1-yl Acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of buta-1,3-dien-1-yl acetate, a compound frequently utilized in organic synthesis. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to ensure the well-being of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Buta-1,3-dien-1-yl Acetate

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Buta-1,3-dien-1-yl acetate is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin.[1][2][3] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1][3][4] These properties classify it as a Class 3 hazardous material, necessitating careful handling and disposal in accordance with federal and local regulations.[4][5]

Key Hazard Information:

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1][2][3]
Toxicity Harmful if swallowed, toxic in contact with skin.[1][2][3]
Irritation Causes skin and serious eye irritation; may cause respiratory irritation.[1][3][4]
UN Number UN 1992[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of buta-1,3-dien-1-yl acetate, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is not merely a procedural formality but a critical barrier against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of buta-1,3-dien-1-yl acetate, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is proper segregation. Inadvertent mixing of incompatible chemicals can lead to violent reactions, generating heat, toxic gases, or even explosions.

Segregation Protocol:

Buta-1,3-dien-1-yl acetate waste must be collected in a dedicated hazardous waste container and must not be mixed with the following:

  • Acids and Bases: [1]

  • Oxidizing Agents: [1]

  • Reactive Metals: [1]

Container Selection and Labeling:

The integrity of the waste containment is as crucial as the segregation itself.

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with buta-1,3-dien-1-yl acetate. High-density polyethylene (HDPE) or glass containers are suitable choices.[1] The container must have a tightly sealing cap.

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Buta-1,3-dien-1-yl Acetate"

    • The specific hazard characteristics: "Flammable," "Toxic," "Irritant"

    • The date when the first waste was added to the container.

Step-by-Step Disposal Procedure for Buta-1,3-dien-1-yl Acetate

This protocol outlines the standard operating procedure for the routine disposal of buta-1,3-dien-1-yl acetate waste generated in a laboratory setting.

  • Initial Preparation: Ensure you are wearing the appropriate PPE and are working within a chemical fume hood.

  • Waste Collection: Carefully transfer the buta-1,3-dien-1-yl acetate waste from your experimental apparatus into the designated, properly labeled hazardous waste container. Use a funnel to prevent spills.

  • Secure Containment: Securely cap the waste container immediately after adding the waste. Do not leave funnels in the opening of the container.

  • Temporary Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals.[2][4]

  • Scheduling Pickup: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 180 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not allow waste to accumulate in the laboratory.

Emergency Procedures: Small-Scale Spill Cleanup

In the event of a small spill of buta-1,3-dien-1-yl acetate within a chemical fume hood, the following steps should be taken by trained laboratory personnel. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[1]

  • Contain the Spill: Use a chemical spill kit to contain the spill. Place absorbent pads or other inert absorbent material (e.g., vermiculite, sand) over the spill.

  • Collect the Absorbed Material: Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[1]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: The container with the absorbed spill material and all contaminated cleaning materials must be labeled as hazardous waste and disposed of through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of buta-1,3-dien-1-yl acetate.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response (Small Scale) start Generation of buta-1,3-dien-1-yl acetate waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container labeling Label Container: 'Hazardous Waste' Chemical Name Hazards & Date container->labeling transfer Transfer Waste to Container labeling->transfer secure Securely Cap Container transfer->secure saa Store in Designated Satellite Accumulation Area secure->saa pickup Schedule Waste Pickup with EHS saa->pickup end Proper Disposal by Licensed Facility pickup->end alert Alert Personnel spill->alert ignite Control Ignition Sources alert->ignite absorb Absorb with Inert Material ignite->absorb collect Collect Absorbed Material absorb->collect decon Decontaminate Area collect->decon spill_dispose Dispose of Contaminated Materials as Hazardous Waste decon->spill_dispose spill_dispose->pickup

Caption: Workflow for the routine disposal and small-scale spill management of buta-1,3-dien-1-yl acetate.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of buta-1,3-dien-1-yl acetate is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a flammable liquid, it is classified as a Class 3 hazardous material.[4][5] When discarded, it is considered a hazardous waste and must be managed under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" management ensures that the waste is handled safely from its point of generation to its final disposal.[4] Your institution's EHS department is responsible for ensuring that all hazardous waste is transported and disposed of by a licensed facility in compliance with these regulations.

Conclusion: A Culture of Safety

The responsible disposal of buta-1,3-dien-1-yl acetate is a direct reflection of a laboratory's commitment to a culture of safety. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

References

  • ChemBK. (2024, April 9). buta-1,3-dien-1-yl acetate. Retrieved from [Link]

  • AllSource Environmental. (2025, December 18). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. Retrieved from [Link]

  • PubChem. 1,3-Butadienyl acetate, (1E)-. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • MERCO. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • HIP-Petrohemija. (n.d.). 1,3 - BUTADIENE. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Retrieved from [Link]

  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Linde Gas. (2022, March 1). SAFETY DATA SHEET 1,3-Butadiene, stabilized. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0017 - 1,3-BUTADIENE. Retrieved from [Link]

Sources

Comprehensive Handling & Safety Protocol: Buta-1,3-dien-1-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Analysis: The "Triad of Risk"

Handling buta-1,3-dien-1-yl acetate (1-acetoxy-1,3-butadiene) requires a safety strategy that addresses three simultaneous threats. Unlike standard organic solvents, this molecule is a reactive conjugated diene ester , meaning its hazards evolve depending on storage time, temperature, and atmospheric exposure.

  • Dermal Toxicity (H311): This is the most critical immediate hazard. The compound is toxic in contact with skin , meaning absorption can occur rapidly through standard laboratory gloves, leading to systemic effects. Treat every surface as potentially contaminated.

  • Flammability (H226): With a flash point of ~33°C, it sits on the threshold of being a volatile fire hazard at ambient laboratory temperatures. Static discharge or hot plates are sufficient ignition sources.

  • Uncontrolled Polymerization: Like its parent molecule (1,3-butadiene), this ester is stabilized (typically with p-tert-butylcatechol, TBC) to prevent free-radical polymerization. Removal of this inhibitor—often necessary for catalysis—transforms the liquid into a metastable state prone to exothermic runaway or "popcorn" polymerization if stored improperly.

Physicochemical Properties & Risk Assessment[1][2]

PropertyValueOperational Implication
CAS Number 1515-76-0Verification key for inventory tracking.
Flash Point ~33°C (91.4°F) Closed CupHigh Risk. Use only in a fume hood free of ignition sources. Ground all glassware.
Boiling Point 60–61°C @ 40 mmHgVolatile.[1] Vacuum distillation requires a chilled trap (-78°C) to prevent pump exhaust contamination.
Density 0.945 g/mLSlightly less dense than water; will float during aqueous workups.
Stability Stabilized (TBC)Cold Storage Mandatory (2–8°C). Heat or peroxide formation triggers polymerization.
GHS Classification Acute Tox. 3 (Dermal), Flam.[2][1] Liq. 3Requires specific "Barrier" PPE protocols (see below).[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with toxic acetates.

The "Double-Barrier" Protocol

For this compound, rely on a self-validating PPE system :

  • Inner Layer: 4-mil Nitrile (Tactility).

  • Outer Layer: Silver Shield® (Laminate) or PVA (Polyvinyl alcohol).

    • Why? Acetates permeate nitrile rapidly. Laminate gloves provide >4 hours of breakthrough protection against esters and dienes.

  • Validation: If the outer glove is splashed, it must be doffed immediately. The inner glove acts as a "fail-safe" during the change-out.

ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity >100 fpm)Primary control. If outside hood (spill cleanup), use Full-Face Respirator with Organic Vapor (OV) cartridges.
Eye Protection Chemical Splash GogglesSafety glasses are inadequate due to the lachrymatory potential of hydrolyzed vapors (acetic acid/crotonaldehyde).
Body Flame-Resistant (FR) Lab CoatSynthetic fibers (polyester) can melt into skin during a flash fire; FR cotton is required.

Operational Handling Protocol

Phase A: Storage & Monitoring
  • Temperature: Store at 2–8°C (Refrigerator rated for flammables).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes peroxide formation, which initiates explosive polymerization.

  • Visual Check: Inspect for cloudiness or solids (popcorn polymer) before use. If solids are present, do not open . Contact EHS for disposal.

Phase B: Inhibitor Removal (Critical Step)

Context: The stabilizer (TBC) often poisons transition metal catalysts (e.g., Pd, Ru). It must be removed immediately prior to the reaction.

  • Method: Flash Filtration through Basic Alumina.

    • Pack a small glass pipette or column with activated basic alumina.

    • Pass the neat liquid through the column directly into the reaction vessel (under inert gas).

    • Why? Alumina traps the phenolic TBC. Washing with NaOH (liquid-liquid extraction) is not recommended as it may hydrolyze the ester linkage.

Phase C: Reaction Setup
  • Solvent Choice: Use anhydrous, degassed solvents.

  • Temperature Control: If heating is required, use an oil bath with a thermal fuse. Never use a heat gun on the flask.

  • Quenching: Residual diene must be quenched. Dilute with an inert solvent (Hexane/EtOAc) and wash with dilute acid/base depending on the reaction matrix to degrade unreacted material.

Emergency & Disposal Procedures

Spill Management (Small Scale < 50 mL)
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator.

  • Absorb: Use Vermiculite or Sand . Avoid paper towels (high surface area + flammability = fire risk).

  • Disposal: Place absorbed material in a sealed container labeled "Flammable/Toxic Solid."

Waste Disposal[4]
  • Do NOT pour down the drain. Hydrolysis releases crotonaldehyde (toxic/lachrymator).

  • Segregation: Dispose of as "Flammable Organic Solvent Waste."

  • Empty Containers: Rinse with acetone before disposal. The rinse acetone must be treated as hazardous waste.

Visual Workflow: Safe Handling Lifecycle

G Start Start: Cold Storage (2-8°C) (Stabilized with TBC) Check Visual Inspection (Check for Solids/Polymer) Start->Check Decision Solids Present? Check->Decision Disposal DO NOT OPEN Contact EHS for Disposal Decision->Disposal Yes (High Risk) Purification Inhibitor Removal (Flash Filtration: Basic Alumina) Decision->Purification No (Clear Liquid) Reaction Reaction Setup (Inert Atm | <33°C or Reflux) Purification->Reaction Immediate Use (Unstable without TBC) Quench Quench & Dilution (Degrade Unreacted Diene) Reaction->Quench Waste Disposal (Flammable/Toxic Stream) Quench->Waste

Caption: Operational workflow for 1-acetoxy-1,3-butadiene, emphasizing the critical decision point regarding polymerization ("solids") and the immediate use requirement after inhibitor removal.

References

  • PubChem. (n.d.). Compound Summary: 1-Acetoxy-1,3-butadiene (CAS 1515-76-0).[2][1][3][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Chemical Resistance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.